3-(1,3-Dioxolan-2-yl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(8)1-2-6-9-3-4-10-6/h6H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRKVBGGCFPFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515710 | |
| Record name | 3-(1,3-Dioxolan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4388-56-1 | |
| Record name | 3-(1,3-Dioxolan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(1,3-Dioxolan-2-yl)propanoic acid CAS number 4388-56-1.
An In-Depth Technical Guide to 3-(1,3-Dioxolan-2-yl)propanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of bifunctional molecules is paramount for the efficient construction of complex molecular architectures. This compound (CAS No. 4388-56-1) emerges as a quintessential example of such a scaffold. It elegantly combines a carboxylic acid moiety with a protected aldehyde in the form of a cyclic acetal (a dioxolane). This arrangement provides chemists with a tool for sequential and site-selective transformations, making it an invaluable intermediate in multi-step syntheses. This guide delves into the core chemical principles, practical methodologies, and strategic applications of this compound, offering a comprehensive resource for professionals in the field.
Section 1: Core Chemical and Physical Identity
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.
Chemical Identifiers
-
Primary Name: this compound[1]
-
Synonyms: 3-[1][3]dioxolan-2-yl-propionic acid, 1,3-Dioxolane-2-propanoic acid[3]
Physicochemical Properties
The physical characteristics of this compound are summarized below, providing essential data for experimental design and handling.
| Property | Value | Source(s) |
| Physical Form | Liquid | |
| Boiling Point | 246.1°C (at 760 mmHg) | [3][4] |
| Density | 1.222 g/cm³ (Predicted) | [3] |
| Purity | Typically ≥95% | [2][5] |
| Storage Temperature | Room Temperature or 2-8°C | [4] |
Structural Information
The molecule's structure is the key to its reactivity and function.
-
InChI Key: OMRKVBGGCFPFQR-UHFFFAOYSA-N[3]
-
Canonical SMILES: C1OC(O1)CC(=O)O
-
Molecular Structure:
Section 2: The Chemistry of the Dioxolane Moiety: A Strategic Protection
The utility of this compound is fundamentally derived from the properties of the 1,3-dioxolane group, which serves as a robust protecting group for the aldehyde functionality.
Principle of Acetal Protection
1,3-Dioxolanes are cyclic acetals formed by the acid-catalyzed reaction of a carbonyl compound (an aldehyde or ketone) with ethylene glycol.[6] This reaction is reversible and is typically driven to completion by the removal of water, often using a Dean-Stark apparatus.[6] The dioxolane group effectively masks the electrophilic nature of the carbonyl carbon.
This protection strategy is critical because it allows for chemical transformations to be performed on other parts of the molecule—such as the carboxylic acid group in our topic compound—that would otherwise be incompatible with a free aldehyde.
Caption: General mechanism for acid-catalyzed dioxolane formation.
Stability Profile
The dioxolane group exhibits remarkable stability under a wide range of conditions, which is a cornerstone of its utility as a protecting group. It is generally resistant to:
-
Bases (e.g., hydroxides, alkoxides)
-
Nucleophiles (e.g., organometallics, hydrides)
-
Mild oxidizing and reducing agents
This stability allows for a broad scope of synthetic operations to be carried out on the carboxylic acid terminus of the molecule without affecting the protected aldehyde.
Deprotection: Regenerating the Aldehyde
The removal of the dioxolane group (deprotection) is typically achieved by reversing its formation conditions. This involves acid-catalyzed hydrolysis in the presence of water.[6] The equilibrium is shifted towards the aldehyde and diol by using a large excess of water or by performing the reaction in a mixture of an organic solvent and aqueous acid.
Caption: General mechanism for acid-catalyzed dioxolane hydrolysis.
Section 3: Synthesis, Handling, and Safety
Synthetic Workflow
The synthesis of this compound logically follows from the principles of acetal protection. A common strategy involves the protection of a precursor containing both the aldehyde and a latent or protected carboxylic acid function.
Caption: A plausible synthetic route to the target compound.
Protocol Considerations:
-
Protection: The reaction of a suitable 3-formylpropanoate ester with ethylene glycol in the presence of a catalytic amount of an acid like p-toluenesulfonic acid in a solvent such as toluene, with azeotropic removal of water, is a standard and effective method.[6][7]
-
Hydrolysis: The subsequent step involves the saponification of the methyl ester to the carboxylate salt using a base like sodium hydroxide, followed by acidic workup to yield the final carboxylic acid. This step must be performed under conditions that do not cleave the acid-sensitive dioxolane group, meaning strong acidic conditions and high temperatures should be avoided during workup.
Safe Handling and Storage
Adherence to safety protocols is crucial when handling any chemical reagent.
-
Hazard Statements: The compound is associated with warnings for being harmful if swallowed or inhaled, and causing skin and eye irritation.[8] Specific H-statements include H302, H315, H319, H332, and H335.[8]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3][5]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[3]
Section 4: Spectroscopic Characterization Profile
Spectroscopic analysis provides an unambiguous fingerprint for the structural confirmation and purity assessment of this compound. The expected spectral features are an amalgamation of those for a carboxylic acid and a cyclic acetal.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxyl group and the C-O bonds of the dioxolane ring.
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[9][10]
-
C=O Stretch: A strong, sharp absorption should appear around 1710 cm⁻¹ for the carbonyl stretch of the saturated carboxylic acid.[9][10]
-
C-O Stretches: Strong bands corresponding to the C-O stretching of the acetal and carboxylic acid will be present in the fingerprint region, typically between 1200-1000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure.
-
¹H NMR Spectrum (Predicted):
-
~11-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid (COOH). This peak is often broad.
-
~4.8-5.0 ppm (triplet, 1H): The methine proton (CH) of the dioxolane ring, coupled to the adjacent CH₂ group.
-
~3.9-4.1 ppm (multiplet, 4H): The four protons of the ethylene group (OCH₂CH₂O) in the dioxolane ring.
-
~2.4-2.6 ppm (triplet, 2H): The methylene protons (CH₂) alpha to the carboxylic acid group.
-
~1.9-2.1 ppm (quartet or multiplet, 2H): The methylene protons (CH₂) beta to the carboxylic acid and alpha to the dioxolane ring.
-
-
¹³C NMR Spectrum (Predicted):
-
~175-180 ppm: The carbonyl carbon (COOH) of the carboxylic acid.
-
~102-105 ppm: The acetal carbon (O-CH-O) of the dioxolane ring.
-
~64-66 ppm: The two equivalent carbons of the ethylene group (OCH₂CH₂O).
-
~30-35 ppm: The carbon atom alpha to the dioxolane ring.
-
~28-32 ppm: The carbon atom alpha to the carboxylic acid.
-
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 146.05800 for the exact mass) should be observable.[3]
-
Key Fragments: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, m/z 45) or the entire propanoic acid chain. Fragmentation of the dioxolane ring itself is also a characteristic pathway for cyclic acetals.
Section 5: Strategic Applications in Synthesis
The true value of this compound lies in its application as a versatile bifunctional intermediate.
A Bifunctional Linchpin in Organic Synthesis
The compound allows for a clear strategic separation of reactivity. The carboxylic acid can undergo a variety of transformations (e.g., conversion to esters, amides, acid chlorides) while the aldehyde remains masked. Following these transformations, the aldehyde can be liberated under acidic conditions to participate in subsequent reactions like Wittig olefination, reductive amination, or aldol condensations.
Caption: Strategic utility demonstrating sequential functionalization.
Role in Drug Development and Fine Chemicals
This molecule is explicitly categorized as a "Protein Degrader Building Block," indicating its utility in the synthesis of complex molecules like PROTACs (Proteolysis-Targeting Chimeras) which require distinct functionalities for binding to a target protein and an E3 ligase.[2] More broadly, it serves as an intermediate in preparing pharmaceuticals and other fine chemicals where a propionaldehyde moiety needs to be incorporated into a larger structure.[4] The propanoic acid chain is a common structural motif in many biologically active compounds, including the well-known class of arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[11][12] This makes the title compound a valuable precursor for creating novel analogues for drug discovery programs.
References
- 1. This compound | C6H10O4 | CID 13030227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. echemi.com [echemi.com]
- 4. This compound [myskinrecipes.com]
- 5. 3-[1,3]Dioxolan-2-yl-propionic acid 97% | CAS: 4388-56-1 | AChemBlock [achemblock.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. labsolu.ca [labsolu.ca]
- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. researchgate.net [researchgate.net]
Navigating the Safety Profile of 3-(1,3-Dioxolan-2-yl)propanoic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1,3-Dioxolan-2-yl)propanoic acid, a key building block in organic synthesis, presents a unique set of chemical characteristics that necessitate a thorough understanding of its safety and handling protocols. This guide provides a comprehensive analysis of its material safety data, moving beyond a simple recitation of facts to offer insights into the causality behind safety measures. By understanding the "why" behind the protocols, researchers can foster a proactive safety culture and ensure the integrity of their experimental work.
Section 1: Chemical and Physical Identity
A foundational aspect of safe handling is a clear understanding of the compound's intrinsic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4388-56-1 | [1][2][3] |
| Molecular Formula | C6H10O4 | [4][5] |
| Molecular Weight | 146.14 g/mol | [5] |
| Physical Form | Liquid | [1] |
| Boiling Point | 246.1°C at 760 mmHg (Predicted) | [5] |
| Density | 1.222 ± 0.06 g/cm³ (Predicted) | [5] |
| InChI Key | OMRKVBGGCFPFQR-UHFFFAOYSA-N | [1][5] |
The dioxolane group, a cyclic acetal, is generally stable under neutral and basic conditions but can be susceptible to hydrolysis under acidic conditions, a critical consideration for reaction and storage compatibility.
Section 2: Hazard Identification and Risk Assessment
A comprehensive review of available safety data indicates that this compound is a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) classifications point to several areas of concern.
Table 2: GHS Hazard Statements
| Hazard Code | Statement | Source |
| H302 | Harmful if swallowed | [1][6][7] |
| H315 | Causes skin irritation | [1][6][7][8] |
| H319 | Causes serious eye irritation | [1][6][7][8] |
| H332 | Harmful if inhaled | [1][6][7] |
| H335 | May cause respiratory irritation | [1][6][7][8] |
The presence of a carboxylic acid moiety contributes to its irritant properties. The "Warning" signal word further underscores the need for caution.[1][6]
Logical Workflow for Risk Assessment
The following diagram outlines a systematic approach to risk assessment when working with this compound.
Caption: A systematic workflow for risk assessment.
Section 3: Safe Handling and Storage Protocols
Adherence to stringent handling and storage protocols is paramount to mitigating the risks associated with this compound.
Personal Protective Equipment (PPE)
The following PPE is recommended as a minimum standard:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and, if a significant splash risk exists, chemical-resistant aprons or suits.
Engineering Controls
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Local exhaust ventilation should be used to control the release of vapors.
Storage
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep containers tightly closed to prevent the ingress of moisture and contamination.[5]
-
Store away from incompatible materials, such as strong oxidizing agents and strong bases.
Section 4: Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation persists, seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]
-
Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
Section 5: Toxicological Profile
Conclusion
This compound is a valuable chemical intermediate that can be used safely with the appropriate precautions. A proactive approach to safety, grounded in a thorough understanding of the compound's properties and potential hazards, is essential for all researchers and professionals in the field of drug development and chemical synthesis. This guide provides the foundational knowledge to establish safe handling practices and foster a culture of safety in the laboratory.
References
- 1. This compound | 4388-56-1 [sigmaaldrich.com]
- 2. bjoka-vip.com [bjoka-vip.com]
- 3. 3-[1,3]DIOXOLAN-2-YL-PROPIONIC ACID | 4388-56-1 [chemicalbook.com]
- 4. This compound | C6H10O4 | CID 13030227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. labsolu.ca [labsolu.ca]
- 7. achmem.com [achmem.com]
- 8. chemical-label.com [chemical-label.com]
- 9. aksci.com [aksci.com]
solubility of 3-(1,3-Dioxolan-2-yl)propanoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3-(1,3-Dioxolan-2-yl)propanoic Acid in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, chemists, and formulation scientists, this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the physicochemical properties of the molecule, predict its solubility profile across a range of common organic solvents, and provide a detailed, self-validating protocol for its experimental determination. The objective is to equip the reader with the foundational knowledge and practical tools necessary to effectively utilize this compound in various applications, from organic synthesis to drug development.
Introduction: Understanding the Molecule
This compound is a bifunctional organic molecule featuring both a carboxylic acid group and a cyclic acetal (dioxolane) ring. This unique combination of functional groups dictates its physical and chemical properties, making it a versatile building block in chemical synthesis. The carboxylic acid moiety provides a handle for amide bond formation and other derivatizations, while the dioxolane group serves as a protected aldehyde, which can be deprotected under acidic conditions.
A thorough understanding of a compound's solubility is paramount for its practical application. It governs the choice of reaction solvents, purification methods such as crystallization, and the design of formulation and delivery systems. This guide provides a deep dive into the factors governing the solubility of this compound.
Physicochemical Properties and Molecular Structure
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key to predicting solubility lies in analyzing the balance between the polar and nonpolar characteristics of the molecule.
Key Physicochemical Parameters:
The Polar Surface Area (PSA) is a measure of the surface area contributed by polar atoms (in this case, the four oxygen atoms), indicating a strong potential for polar interactions.[1] The XLogP3 value, a computed logarithm of the octanol-water partition coefficient, is particularly revealing. A negative value of -0.3 suggests that the compound is slightly more soluble in water than in a nonpolar solvent like octanol, classifying it as a hydrophilic molecule.[1]
The structure below highlights the functional groups that control these properties: the hydrogen-bond-donating and -accepting carboxylic acid, and the polar, hydrogen-bond-accepting dioxolane ring.
Caption: Molecular structure of this compound.
Theoretical Solubility Profile
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Given its molecular structure, this compound can engage in several types of intermolecular interactions:
-
Hydrogen Bonding: The carboxylic acid group can both donate a hydrogen bond (from the -OH) and accept hydrogen bonds (at both of its oxygens). The two ether-like oxygens in the dioxolane ring can also act as hydrogen bond acceptors.
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its multiple electronegative oxygen atoms.
-
Dispersion Forces: These weak forces are present in all molecules and will be the primary mode of interaction with nonpolar solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol, Water | High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with both the carboxylic acid and dioxolane moieties of the solute. Carboxylic acids with low molar mass are generally miscible with water and alcohols.[6][7] |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents have strong dipole moments and can accept hydrogen bonds, allowing for favorable interactions. Solvents with carbonyl functional groups have been noted to show a large increase in carboxylic acid solubility.[8][9] Solubility may be slightly lower than in protic solvents due to the lack of solvent H-bond donation. |
| Moderate Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate | These solvents offer a balance of polarity and nonpolar character. THF and Ethyl Acetate can accept hydrogen bonds. The overall polarity is sufficient to dissolve the molecule, but less effectively than highly polar solvents. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Sparingly Soluble | These solvents interact primarily through weak dispersion forces. While general sources state carboxylic acids are soluble in toluene and diethyl ether[6][10], the high polarity from the four oxygen atoms in our target molecule will limit its affinity for purely nonpolar media. Diethyl ether may show slightly better performance due to its ability to accept hydrogen bonds. |
Experimental Protocol for Solubility Determination
To move from prediction to quantitative data, a robust experimental method is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[11] The protocol below is designed to be self-validating by ensuring equilibrium is reached and accurately measuring the concentration of the saturated solution.
Workflow for Isothermal Solubility Determination
Caption: Isothermal shake-flask experimental workflow.
Step-by-Step Methodology
-
Preparation:
-
To a series of glass vials, add a measured volume (e.g., 2.0 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial. The key is to ensure that a solid phase remains after equilibrium is reached, confirming saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatted shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds that dissolve slowly.[11]
-
After agitation, let the vials stand in the same constant temperature environment for at least 2 hours to allow undissolved solids to settle completely.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid material at the bottom.
-
Immediately filter the aliquot through a syringe filter (e.g., a 0.22 µm PTFE filter compatible with organic solvents) into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.
-
Determine the concentration of the solute in the filtrate. Several methods can be employed:
-
Gravimetric Analysis: Evaporate the solvent from the weighed vial under a gentle stream of nitrogen or in a vacuum oven. Reweigh the vial to find the mass of the dissolved solid. This method is simple but requires a non-volatile solute.
-
Chromatographic Analysis (HPLC/GC): Dilute the filtrate with a known volume of solvent and analyze it using a pre-calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system. This is the most accurate and preferred method.
-
Spectroscopic Analysis (NMR): Nuclear Magnetic Resonance (NMR) can also be used to determine concentration by integrating the solute peaks against a known internal standard.[11]
-
-
-
Data Reporting:
-
Calculate the solubility and express the results in standard units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Factors Influencing Solubility
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[11] This relationship should be determined experimentally if the compound will be used across a range of temperatures.
-
Presence of Water: The solubility of carboxylic acids in some organic solvents can be dramatically increased by the presence of small amounts of water.[8][9] This is a critical consideration for non-anhydrous solvent systems.
-
pH: While not relevant for non-ionizing organic solvents, if the solvent system has an aqueous or protic component, pH will play a major role. In basic conditions, the carboxylic acid will deprotonate to its highly polar carboxylate salt, significantly increasing its solubility in polar solvents.
Conclusion
This compound is a polar, hydrophilic molecule. Its structure, containing both a carboxylic acid and a dioxolane ring, allows for strong interactions with polar protic and aprotic solvents through hydrogen bonding and dipole-dipole forces. Consequently, it is predicted to have high solubility in solvents like alcohols, water, DMSO, and DMF, and low solubility in nonpolar solvents like hexane. Due to a lack of published quantitative data, the provided experimental protocol offers a reliable framework for researchers to determine precise solubility values, enabling informed solvent selection for synthesis, purification, and formulation.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C6H10O4 | CID 13030227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
Spectroscopic Characterization of 3-(1,3-Dioxolan-2-yl)propanoic Acid: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a foundational requirement. The molecule 3-(1,3-Dioxolan-2-yl)propanoic acid, with CAS number 4388-56-1 and molecular formula C6H10O4, serves as a versatile building block.[1][2] Its structure, featuring both a carboxylic acid and a cyclic acetal (dioxolane ring), presents a unique combination of functional groups that are pivotal for further chemical modification. This guide provides an in-depth analysis of the spectroscopic data integral to the characterization of this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach is grounded in explaining the causality behind the expected spectral features, ensuring a self-validating system of analysis for researchers.
Molecular Structure and Key Features
A thorough understanding of the molecule's architecture is a prerequisite for interpreting its spectroscopic output. The structure consists of a propanoic acid chain where the aldehyde group of a precursor, 3-oxopropanoic acid, is protected as a cyclic acetal using ethylene glycol. This strategic protection is a common tactic in multi-step synthesis to prevent unwanted reactions of the aldehyde while other parts of the molecule are modified.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can map the molecular skeleton and connectivity. The choice of solvent is critical; for carboxylic acids, deuterated chloroform (CDCl₃) is common, but deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used to observe the exchangeable acidic proton.
¹H NMR (Proton NMR) Analysis
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of this compound, we can predict a distinct set of signals.
-
Causality of Signal Position (Chemical Shift): The electronegativity of the oxygen atoms in both the dioxolane and carboxylic acid groups will deshield adjacent protons, causing their signals to appear at a higher chemical shift (further downfield) compared to simple alkanes.
-
Expert Insight: The proton on the acetal carbon (C2 of the dioxolane ring) is particularly diagnostic. Its chemical shift is highly sensitive to the acetal structure and typically appears as a triplet due to coupling with the adjacent methylene protons of the propanoic acid chain.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~11.0 - 12.0 | Singlet, broad | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and its signal is often broad due to chemical exchange. |
| ~4.95 | Triplet (t) | 1H | -CH- (Dioxolane) | This methine proton is attached to two oxygen atoms, resulting in a significant downfield shift. |
| ~4.00 | Multiplet (m) | 4H | -O-CH₂-CH₂-O- | The four equivalent protons of the ethylene glycol unit in the dioxolane ring. |
| ~2.50 | Triplet (t) | 2H | -CH₂-COOH | Methylene group alpha to the carbonyl, deshielded by its electron-withdrawing effect. |
| ~2.05 | Quintet (p) | 2H | -CH-CH₂-CH₂- | Methylene group beta to the carbonyl, coupled to the protons on both adjacent carbons. |
¹³C NMR (Carbon NMR) Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Expertise in Interpretation: The chemical shifts are highly predictable based on hybridization and proximity to electron-withdrawing groups. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The acetal carbon, bonded to two oxygens, will also be significantly downfield but less so than the carbonyl.
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~178.0 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~103.5 | -CH- (Dioxolane) | The acetal carbon is bonded to two electronegative oxygen atoms. |
| ~65.0 | -O-CH₂-CH₂-O- | The two equivalent carbons of the ethylene glycol unit in the dioxolane ring. |
| ~33.5 | -CH₂-COOH | The carbon alpha to the carbonyl group. |
| ~29.0 | -CH-CH₂-CH₂- | The carbon beta to the carbonyl group. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Trustworthiness of Data: The IR spectrum of this compound will be dominated by two key features: the very broad O-H stretch of the carboxylic acid and the sharp, strong C=O stretch. The presence of C-O stretches from the dioxolane ring further confirms the structure.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid (-COOH) |
| ~2960, ~2880 | Medium | C-H stretch (sp³) | Alkyl Chain & Dioxolane |
| ~1710 | Sharp, Strong | C=O stretch | Carboxylic Acid (-COOH) |
| 1200-1000 | Strong | C-O stretch | Dioxolane (Acetal) & Acid |
-
Causality Explained: The O-H band is exceptionally broad due to extensive intermolecular hydrogen bonding between the carboxylic acid groups, a hallmark of this functional group. The C=O stretch is intense because of the large change in dipole moment during the vibration.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound, with a molecular weight of 146.14 g/mol , we can predict its behavior under electron ionization (EI).[1][2]
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 146.
-
Key Fragmentation Pathways: The structure is prone to specific fragmentation patterns that serve as a self-validating system for identification. The most characteristic fragmentation is the loss of the propanoic acid side chain or cleavage within the dioxolane ring. A key fragment is often the dioxolanyl cation at m/z 73.
Table 4: Predicted Key Mass Spectrometry Fragments (EI)
| m/z (mass-to-charge) | Predicted Ion Structure | Rationale for Formation |
| 146 | [C₆H₁₀O₄]⁺• (Molecular Ion) | Intact molecule with one electron removed. |
| 101 | [M - COOH]⁺ | Loss of the carboxyl group as a radical. |
| 73 | [C₃H₅O₂]⁺ (Dioxolanylmethyl cation) | Alpha-cleavage, loss of the ethyl-carboxyl radical, resulting in a stable cation. |
| 45 | [COOH]⁺ or [C₂H₅O]⁺ | Fragments corresponding to the carboxyl group or a fragment from the dioxolane ring. |
Visualization of Fragmentation
The logical relationship between the molecular ion and its primary fragments can be visualized. The fragmentation pathway leading to the highly characteristic m/z 73 ion is particularly important for confirming the presence of the 2-substituted dioxolane moiety.
Caption: Primary fragmentation pathways for this compound in EI-MS.
IV. Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential. The following are step-by-step methodologies for acquiring the spectroscopic data discussed.
A. NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent lock signal.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
B. IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Sample Preparation: As the compound is a liquid at room temperature, place a single drop directly onto the crystal of the ATR-FTIR spectrometer.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are adequate.
-
Data Processing: The software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
C. Mass Spectrometry Data Acquisition (Electron Ionization - EI)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a Gas Chromatography (GC) inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns and is the standard for library matching.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions. Compare the fragmentation pattern to predicted pathways and spectral libraries if available.
Conclusion
The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. The characteristic signals—the acetal proton in ¹H NMR, the carbonyl and acetal carbons in ¹³C NMR, the broad O-H and strong C=O stretches in IR, and the diagnostic m/z 73 fragment in MS—together form a robust and self-validating dataset. This guide provides the foundational knowledge and interpretive framework for researchers to confidently identify and characterize this versatile chemical building block.
References
An In-depth Technical Guide to 3-(1,3-Dioxolan-2-yl)propanoic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(1,3-Dioxolan-2-yl)propanoic acid, a valuable building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, commercial availability, synthesis, and key applications, with a focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction: A Versatile Building Block in Modern Drug Discovery
This compound (CAS No. 4388-56-1) is a carboxylic acid featuring a protected aldehyde in the form of a cyclic acetal. This structural motif makes it a particularly useful synthetic intermediate. The dioxolane group is stable under a variety of reaction conditions, yet can be readily deprotected to reveal the aldehyde functionality for further chemical transformations. Its bifunctional nature—a reactive carboxylic acid and a masked aldehyde—positions it as a key component in the synthesis of complex molecules, including linkers for PROTACs.[1][2]
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 4388-56-1 |
| Molecular Formula | C₆H₁₀O₄ |
| Molecular Weight | 146.14 g/mol |
| Appearance | Liquid |
| Boiling Point | 246.1°C at 760 mmHg (Predicted) |
| Density | 1.222 g/cm³ (Predicted) |
| InChI Key | OMRKVBGGCFPFQR-UHFFFAOYSA-N |
Commercial Availability: A Survey of Leading Suppliers
A variety of chemical suppliers offer this compound, typically with purities of 95% or greater. The following table provides a comparative overview of offerings from prominent vendors to aid in procurement decisions.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | SY3H315B101F | 95% | 250 mg, 1 g, 5 g |
| JHECHEM CO LTD | - | - | Inquiry for details |
| Parchem | - | - | Inquiry for details |
| Achmem | AMCS031736 | - | Inquiry for details |
| Key Organics | DS-6712 | - | Inquiry for details |
| BLDpharm | - | - | Inquiry for details |
| LabSolutions | - | 95% | Inquiry for details |
Note: Availability and product details are subject to change. It is recommended to visit the supplier's website for the most current information.
Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound and related dioxolane-containing molecules is a well-established process in organic chemistry. A common and efficient method involves the acid-catalyzed reaction of an aldehyde-containing carboxylic acid or its ester with ethylene glycol.[3][4] The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable 1,3-dioxolane ring. The use of an acid catalyst, such as p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack by the diol.
Caption: Synthetic pathway for this compound.
Application in Drug Discovery: A Key Building Block for PROTAC Linkers
The field of targeted protein degradation has seen a surge in interest with the advent of PROTACs. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5][] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[]
This compound is an exemplary building block for the synthesis of PROTAC linkers.[1][2] Its carboxylic acid moiety provides a convenient handle for amide bond formation with an amine-functionalized E3 ligase ligand or target protein ligand. The protected aldehyde offers a latent reactive site that can be unveiled at a later synthetic stage for further elaboration of the linker or for conjugation to the other half of the PROTAC molecule.
Caption: Workflow for incorporating the building block into a PROTAC.
Experimental Protocol: Amide Coupling with an Amine-Functionalized Molecule
The following protocol details a general procedure for the amide coupling of this compound with a primary or secondary amine, a common step in the synthesis of PROTACs and other complex molecules. This protocol is designed to be self-validating by including in-process checks and purification steps.
Materials:
-
This compound
-
Amine-functionalized substrate (e.g., an E3 ligase ligand with a free amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxy-succinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid in anhydrous DMF. Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes. The formation of the NHS-ester can be monitored by TLC.
-
Amine Addition: In a separate flask, dissolve the amine-functionalized substrate (1.0-1.2 equivalents) in anhydrous DMF. Add DIPEA (2.0 equivalents) to this solution.
-
Coupling Reaction: Slowly add the amine solution to the activated carboxylic acid mixture. Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous lithium chloride (to remove DMF), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Causality and Self-Validation:
-
Why EDC/NHS? This combination is a widely used and efficient method for amide bond formation.[7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester. The NHS ester is less prone to side reactions and reacts cleanly with the amine.
-
Why DIPEA? DIPEA is a non-nucleophilic base used to neutralize any acid formed during the reaction and to ensure the amine nucleophile is in its free base form for efficient reaction.
-
In-process Monitoring: Regular monitoring by TLC or LC-MS provides real-time feedback on the reaction's progress, allowing for adjustments in reaction time and ensuring complete conversion, which is a key aspect of a self-validating protocol.
-
Aqueous Work-up: The series of washes effectively removes unreacted reagents, by-products (such as the urea by-product from EDC), and residual solvent, leading to a cleaner crude product for purification.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[8] Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[9][10]
Hazard Statements (from supplier information):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Conclusion
This compound is a versatile and commercially available building block with significant applications in modern drug discovery, particularly in the synthesis of PROTACs. Its unique bifunctional nature allows for sequential and controlled chemical transformations, making it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, suppliers, synthesis, and a detailed experimental protocol for its use in amide coupling reactions, empowering researchers to effectively incorporate this valuable reagent into their synthetic strategies.
References
- 1. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. echemi.com [echemi.com]
- 9. bjoka-vip.com [bjoka-vip.com]
- 10. keyorganics.net [keyorganics.net]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-(1,3-Dioxolan-2-yl)propanoic Acid
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition profile of 3-(1,3-dioxolan-2-yl)propanoic acid. In the context of pharmaceutical development, understanding the thermal behavior of a molecule is paramount for ensuring drug product safety, efficacy, and stability. This document outlines a suite of thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and evolved gas analysis via TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) and Gas Chromatography-Mass Spectrometry (TGA-GC/MS). Detailed, field-proven protocols are provided for each technique, emphasizing the rationale behind experimental parameters. Furthermore, a plausible thermal decomposition pathway for this compound is proposed, based on the established chemistry of its carboxylic acid and cyclic acetal functional moieties. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of the thermal properties of this and structurally related compounds.
Introduction
This compound (CAS 4388-56-1) is a bifunctional organic molecule featuring a carboxylic acid and a cyclic acetal (dioxolane) group.[1] Its structure presents interesting possibilities in medicinal chemistry and materials science, potentially as a building block in the synthesis of more complex molecules. The successful application of any new chemical entity in a pharmaceutical context is critically dependent on its physicochemical properties, with thermal stability being a cornerstone of a comprehensive characterization package.
Thermal decomposition can lead to loss of potency, formation of toxic impurities, and unpredictable behavior during manufacturing processes such as milling, drying, and formulation. Therefore, a thorough investigation of a compound's response to thermal stress is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development.
This guide will provide the scientific and methodological foundation for a comprehensive thermal stability assessment of this compound, serving as a case study for similar molecules.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing safe and effective experimental protocols.
| Property | Value | Source |
| CAS Number | 4388-56-1 | [2] |
| Molecular Formula | C6H10O4 | [2] |
| Molecular Weight | 146.14 g/mol | [2] |
| Boiling Point | 246.1 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.222 ± 0.06 g/cm³ (Predicted) | [2] |
| Safety | May cause skin, eye, and respiratory irritation.[3] Handle in a well-ventilated area with appropriate personal protective equipment.[2] |
Thermal Analysis Methodologies: A Step-by-Step Approach
The following sections detail the experimental protocols for the thermal analysis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is the primary technique for determining the onset of thermal decomposition.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.
-
Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.
-
-
Instrument Setup:
-
Place the crucible onto the TGA balance.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment to ensure an oxygen-free environment. This prevents oxidative decomposition and allows for the study of the intrinsic thermal stability of the compound.[4]
-
-
Experimental Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A heating rate of 10 °C/min is a common starting point that provides a good balance between resolution and experimental time.[5]
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. This is often calculated as the intersection of the baseline with the tangent of the decomposition step in the TGA curve.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Hermetic sealing is crucial to prevent the loss of volatile decomposition products, which would affect the measured heat flow.[7]
-
Prepare an empty, hermetically sealed aluminum pan as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Experimental Program (Heat-Cool-Heat Cycle):
-
First Heat: Equilibrate at 25 °C. Ramp the temperature from 25 °C to a temperature just beyond the decomposition onset observed in the TGA (e.g., 300 °C) at a heating rate of 10 °C/min. This first heating scan provides information on the thermal history of the sample as received.[8]
-
Cool: Cool the sample from the final temperature back to 25 °C at a controlled rate (e.g., 20 °C/min).
-
Second Heat: Reheat the sample from 25 °C to the final temperature at 10 °C/min. The second heating scan reveals the intrinsic thermal properties of the material after erasing its previous thermal history.
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).
-
Determine the melting point (Tm) from the onset of the melting endotherm.
-
Integrate the area of the peaks to determine the enthalpy of transitions (e.g., ΔHfusion).
-
Evolved Gas Analysis (EGA): TGA-FTIR and TGA-GC/MS
EGA techniques identify the chemical nature of the volatile products released during thermal decomposition.
TGA-FTIR couples the TGA with a Fourier-Transform Infrared (FTIR) spectrometer, allowing for the real-time identification of the functional groups of the evolved gases.[3]
-
Instrument Setup:
-
Connect the outlet of the TGA furnace to the inlet of an FTIR gas cell via a heated transfer line. The transfer line and gas cell should be heated to a temperature sufficient to prevent condensation of the evolved products (e.g., 200-250 °C).[3]
-
Perform a TGA experiment as described in section 3.1.
-
-
FTIR Data Collection:
-
Simultaneously with the TGA run, continuously collect FTIR spectra of the gas flowing through the cell. A spectrum should be collected every 30-60 seconds.
-
-
Data Analysis:
-
Correlate the FTIR spectra with the mass loss events observed in the TGA data.
-
Identify the characteristic absorption bands in the FTIR spectra to determine the functional groups of the evolved gases (e.g., C=O for carbon dioxide and carbonyls, O-H for water).
-
For a more definitive identification of decomposition products, the evolved gases from the TGA can be trapped and subsequently analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Pyrolysis-GC-MS (Py-GC-MS) is a more direct approach where the sample is rapidly heated in a pyrolyzer connected to the GC-MS.[9]
-
Sample Preparation:
-
Place a small amount (0.1-1 mg) of this compound into a pyrolysis tube.
-
-
Instrument Setup:
-
Insert the pyrolysis tube into the pyrolyzer, which is interfaced with the GC injector.
-
Set the pyrolysis temperature to correspond to the decomposition temperature observed in the TGA.
-
-
GC-MS Analysis:
-
Rapidly heat the sample in the pyrolyzer. The volatile decomposition products are swept onto the GC column by the carrier gas (e.g., helium).
-
Separate the individual components of the decomposition mixture using a suitable GC temperature program.
-
Identify the separated components using the mass spectrometer by comparing their mass spectra to a library (e.g., NIST).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental work for the thermal analysis of this compound.
Caption: Experimental workflow for thermal analysis.
Data Interpretation and Proposed Decomposition Pathway
While specific experimental data for this compound is not publicly available, we can predict its thermal behavior based on its chemical structure and the known decomposition of analogous compounds, such as levulinic acid.[10]
Hypothetical Thermal Analysis Data:
| Technique | Observation | Interpretation |
| TGA | Onset of decomposition at ~200-220 °C, with a major mass loss step. | The molecule is thermally stable up to this temperature range. |
| DSC | Endothermic peak around 100-120 °C, followed by a broad exotherm coinciding with the TGA mass loss. | The endotherm likely corresponds to the melting of the compound. The exotherm indicates that the decomposition process is exothermic. |
| TGA-FTIR | Evolution of CO2 (2350 cm-1) and H2O (3500-4000 cm-1, 1600-1800 cm-1). Possible presence of carbonyl compounds (C=O stretch ~1730 cm-1). | Decarboxylation of the carboxylic acid group is a primary decomposition route. The presence of water and other carbonyls suggests further degradation. |
| Py-GC/MS | Identification of γ-butyrolactone, ethylene glycol, and propanoic acid. | These products support a decomposition mechanism involving both the dioxolane ring and the carboxylic acid moiety. |
Proposed Decomposition Pathway:
The thermal decomposition of this compound is likely to proceed through a multi-step mechanism involving both the carboxylic acid and the dioxolane functionalities. A plausible pathway is initiated by intramolecular cyclization, driven by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the acetal carbon. This is analogous to the degradation of some γ-keto acids.
The proposed mechanism is as follows:
-
Intramolecular Cyclization and Ring Opening: The carboxylic acid group attacks the acetal carbon, leading to the formation of a six-membered ring intermediate and the opening of the dioxolane ring.
-
Decarboxylation and Elimination: This intermediate is unstable and undergoes decarboxylation (loss of CO2) and elimination of ethylene glycol to form γ-butyrolactone.
-
Further Decomposition: At higher temperatures, γ-butyrolactone can further decompose.[11]
Caption: Proposed thermal decomposition pathway.
Conclusion
The thermal stability and decomposition of this compound can be thoroughly investigated using a combination of TGA, DSC, and evolved gas analysis techniques. This guide provides a robust framework of detailed protocols and the scientific rationale behind them, enabling researchers to conduct a comprehensive assessment. The proposed decomposition pathway, initiated by an intramolecular cyclization followed by decarboxylation and elimination, offers a scientifically sound hypothesis for the degradation of this molecule. The application of these methodologies will yield critical data for the safe and effective development of pharmaceuticals and other materials incorporating this and structurally similar compounds.
References
- 1. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Polymer characterisation technique : TGA - FTIR - Impact Solutions [impact-solutions.co.uk]
- 4. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 5. mse.washington.edu [mse.washington.edu]
- 6. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. s4science.at [s4science.at]
- 9. Request Rejected [emsl.pnnl.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ab initio study on thermal decomposition of γ-butyrolactone - Northwestern Polytechnical University [pure.nwpu.edu.cn:443]
The Dioxolane Ring: From Obscure Acetal to Cornerstone of Modern Drug Design
An In-depth Technical Guide on the Historical Discovery and Development of Dioxolane Derivatives
Introduction: The Unassuming Heterocycle
In the vast lexicon of organic chemistry, few structures are as functionally versatile yet structurally simple as the 1,3-dioxolane ring. A five-membered saturated heterocycle, it is, at its core, a cyclic acetal formed from ethylene glycol and a carbonyl compound. Initially explored as a chemical curiosity and later established as a robust protecting group for aldehydes and ketones, the dioxolane moiety has undergone a remarkable journey of development. Its unique stereochemical and electronic properties have enabled its incorporation into a vast array of bioactive molecules, transforming it from a mere synthetic utility into a critical pharmacophore in modern medicine. This guide provides a comprehensive technical overview of the historical discovery, synthetic evolution, and developmental milestones of dioxolane derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Foundational Discoveries and Early Synthesis
The conceptual origins of dioxolanes are intertwined with the 19th-century explorations of ethers and acetals. While Charles Adolphe Wurtz's work in the 1850s and 1860s on ethylene oxide and glycols laid the groundwork for understanding cyclic ethers, the specific synthesis of 1,3-dioxolane as a cyclic acetal became a natural extension of this research.[1][2] The fundamental reaction, the acid-catalyzed condensation of an aldehyde or ketone with ethylene glycol, emerged as the definitive method for its formation.[2][3]
This reaction, elegant in its simplicity, proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Nucleophilic attack by one of the hydroxyl groups of ethylene glycol, followed by a proton transfer and the elimination of water, leads to the formation of a stabilized oxocarbenium ion. Subsequent intramolecular attack by the second hydroxyl group closes the five-membered ring, and a final deprotonation yields the 1,3-dioxolane product.
For much of the late 19th and early 20th centuries, the primary utility of this reaction was academic. However, its significance surged with the rise of complex multi-step organic synthesis, where the chemoselective protection of functional groups became paramount.[4][5] The dioxolane group proved to be an ideal protecting group for carbonyls: it is easily installed under mild acidic conditions and is robustly stable against nucleophiles, bases, and many reducing and oxidizing agents, yet can be readily removed by aqueous acid hydrolysis.[2][4]
Part 2: The Evolution of Synthetic Methodologies
The causality behind the evolution of dioxolane synthesis is a direct response to the increasing demands of organic synthesis for higher yields, greater selectivity, and milder reaction conditions.
Classical Methodologies: Driving the Equilibrium
The foundational protocol involves heating a carbonyl compound and ethylene glycol with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, in a solvent like toluene.[2][3] The critical challenge in this reversible reaction is the removal of water to drive the equilibrium toward the acetal product. The use of a Dean-Stark apparatus became the self-validating standard, providing a visual and physical method to sequester the water byproduct, thereby ensuring high conversion.
Protocol 1: Classical p-TsOH Catalyzed Synthesis of 2-Phenyl-1,3-dioxolane
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add benzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap.
-
Monitoring: Continue reflux until no more water is collected in the trap, indicating the reaction is complete.
-
Workup: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation to yield 2-phenyl-1,3-dioxolane.[6]
Modern Advancements: The Quest for Mildness and Efficiency
While effective, classical methods using strong acids are unsuitable for substrates with acid-sensitive functional groups. This limitation spurred the development of a diverse array of milder and more efficient catalysts.
| Catalyst / Method | Typical Substrates | Key Advantages | Causality for Development | Reference |
| p-TsOH, H₂SO₄ | Simple aldehydes & ketones | Low cost, effective with water removal | Foundational method, suitable for robust molecules. | [2] |
| Lewis Acids (e.g., ZrCl₄, InBr₃) | Acid-sensitive substrates | High chemoselectivity, mild conditions | Need to protect carbonyls without cleaving other acid-labile groups. | [7][8] |
| **Iodine (I₂) ** | Various carbonyls | Very mild, inexpensive, metal-free | Desire for environmentally benign and cost-effective catalysts. | [7] |
| Ultrasound Irradiation | Epoxides, 1,2-diols | Rapid reaction times, improved yields | Exploration of non-classical energy sources to accelerate reactions. | [9] |
| Biocatalysis / Chemoenzymatic | Aldehydes | High stereoselectivity, green chemistry | Demand for enantiomerically pure chiral dioxolanes for drug synthesis. | [10][11] |
The use of Lewis acids, for example, allows for acetalization under conditions that preserve other protecting groups like tert-butyldimethylsilyl (TBDMS) ethers. More recently, chemoenzymatic cascades have enabled the synthesis of highly stereoselective dioxolanes from simple starting materials, a crucial development for the pharmaceutical industry.[10][11] These advanced methods represent a paradigm shift, moving from brute-force equilibrium displacement to highly controlled and selective chemical transformations.
Part 3: Dioxolane Derivatives in Drug Development: Four Case Studies
The true ascent of the dioxolane ring from a synthetic tool to a molecule of profound biological importance began in the latter half of the 20th century. Its incorporation into drug candidates often imparts favorable properties, including metabolic stability, improved binding interactions, and desirable stereochemistry.
Case Study: Ketoconazole - A Revolution in Antifungal Therapy
Discovery & Development: Discovered in 1976 at Janssen Pharmaceutica, ketoconazole was a landmark achievement, becoming the first orally-active azole antifungal medication.[12][13] Its development was a response to the severe toxicity associated with existing antifungal agents like amphotericin B.[13] The structure of ketoconazole features a central 1,3-dioxolane ring substituted with a dichlorophenyl group and an imidazolylmethyl moiety.
Mechanism of Action: The dioxolane ring acts as a rigid scaffold, correctly positioning the imidazole and dichlorophenyl groups for potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[14] Inhibition disrupts membrane integrity, leading to fungal cell death.
Case Study: Doxofylline - A Safer Bronchodilator
Development: Developed in the 1980s, doxofylline is a xanthine derivative used to treat respiratory diseases like asthma and COPD.[15][16] It was designed as a successor to theophylline, a widely used but problematic drug with a narrow therapeutic index and numerous side effects. The key structural modification in doxofylline is the addition of a dioxolane methyl group at the N7 position of the theophylline scaffold.[1][17]
Causality of Improved Profile: This seemingly minor addition has profound pharmacological consequences. The dioxolane moiety sterically hinders the molecule from binding effectively to adenosine A1 and A2 receptors, which are responsible for many of the cardiovascular and central nervous system side effects of theophylline.[15] However, it retains the desired phosphodiesterase-inhibiting activity, leading to bronchodilation. Doxofylline is a prime example of how introducing a dioxolane group can fine-tune the pharmacological profile of an existing drug, dramatically improving its risk-to-benefit ratio.[17][18]
| Compound | Structure | Adenosine Receptor Affinity | Therapeutic Window | Key Side Effects |
| Theophylline | Xanthine Core | High | Narrow | Tachycardia, Nausea, Insomnia |
| Doxofylline | Xanthine + Dioxolane | Very Low | Wide | Mild gastrointestinal upset |
Case Study: Dioxolane Nucleoside Analogs - Fighting HIV
Discovery & Development: The HIV/AIDS epidemic in the 1980s created an urgent need for novel antiviral therapies.[19] This spurred the development of nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators during viral DNA synthesis. Following the success of early NRTIs like AZT, researchers began modifying the nucleoside's sugar ring to improve potency and overcome resistance. In the early 1990s, replacing the sugar's carbon backbone with a dioxolane ring proved to be a highly successful strategy.[20]
Compounds like (−)-β-D-dioxolane guanosine (DXG) and various cytidine analogs demonstrated potent anti-HIV and anti-HBV activity.[12][20] The dioxolane ring mimics the natural deoxyribose sugar, allowing the molecule to be recognized by viral reverse transcriptase. However, the lack of a 3'-hydroxyl group means that once incorporated into the growing viral DNA chain, no further nucleotides can be added, thus terminating replication.[20] The development of phosphoramidate prodrugs of these dioxolane nucleosides further enhanced their antiviral potency by bypassing the rate-limiting initial phosphorylation step inside the cell.[21]
Case Study: (+)-cis-Dioxolane - A Highly Selective Muscarinic Agonist
The development of dioxolane derivatives has also been pivotal in neuroscience research. (+)-cis-Dioxolane (L-(+)-cis-2-methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide) is a potent and highly selective agonist for the M2 subtype of muscarinic acetylcholine receptors.[7] The rigid five-membered ring and its substituents provide the precise stereochemical arrangement required for high-affinity binding to this specific receptor subtype. This selectivity makes it an invaluable research tool for elucidating the physiological roles of M2 receptors, which are implicated in conditions like Alzheimer's and Parkinson's disease.[22][23] The synthesis and characterization of all four stereoisomers of related spirodioxolane muscarinic agonists further underscored the critical role of the dioxolane's stereochemistry in determining functional selectivity between different receptor subtypes.[24]
Conclusion: An Enduring Legacy and Future Prospects
The journey of the 1,3-dioxolane ring from a simple protecting group to a privileged scaffold in medicinal chemistry is a testament to the power of synthetic innovation. Its history reflects the broader evolution of organic chemistry: from the foundational discoveries of the 19th century, through the development of robust synthetic protocols in the 20th, to the current era of highly selective, stereocontrolled, and green chemical methodologies. The case studies of ketoconazole, doxofylline, and antiviral nucleosides demonstrate that the dioxolane moiety is not merely a passive structural element but an active contributor to biological activity, offering stability, precise stereochemical control, and unique electronic properties. As drug discovery continues to demand molecules with increasingly refined pharmacological profiles, the unassuming dioxolane ring is poised to remain a cornerstone of therapeutic design for the foreseeable future.
References
- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 2-PHENYL-1,3-DIOXOLANE CAS#: 936-51-6 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,3-Dioxolane synthesis [organic-chemistry.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. CN101665490B - Method for preparing ketoconazole derivatives - Google Patents [patents.google.com]
- 17. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Early nucleoside reverse transcriptase inhibitors for the treatment of HIV: a brief history of stavudine (D4T) and its comparison with other dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adenosine Dioxolane Nucleoside Phosphoramidates As Antiviral Agents for Human Immunodeficiency and Hepatitis B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and characterization of all four isomers of the muscarinic agonist 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[1,3]dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 3-(1,3-Dioxolan-2-yl)propanoic Acid in Modern Organic Synthesis
Introduction: A Versatile Bifunctional Building Block
In the landscape of organic synthesis, success often hinges on the strategic use of building blocks that offer a combination of stability and selective reactivity. 3-(1,3-Dioxolan-2-yl)propanoic acid is a prime exemplar of such a molecule.[1] It features two key functional groups with orthogonal reactivity: a carboxylic acid and a protected aldehyde in the form of a cyclic acetal (dioxolane). This unique arrangement allows chemists to perform a wide range of transformations on the carboxylic acid moiety without affecting the latent aldehyde, which can be unmasked later in the synthetic sequence.
This bifunctional nature makes it an invaluable intermediate in the synthesis of pharmaceuticals, fine chemicals, and complex natural products where precise control over functional group manipulation is paramount.[2] The dioxolane group serves as a robust protecting group, stable to a variety of nucleophilic and basic conditions, yet readily removable under acidic hydrolysis.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4388-56-1[4] |
| Molecular Formula | C₆H₁₀O₄[4][5] |
| Molecular Weight | 146.14 g/mol [2][4][5] |
| Boiling Point | 246.1°C at 760 mmHg[2][5] |
| Purity | Typically ≥95%[4][6] |
| Appearance | Liquid |
| Storage | 2-8°C or Room Temperature[2] |
The Core Synthetic Strategy: Orthogonal Reactivity
The primary strategic advantage of this compound lies in the concept of "orthogonal protection." The carboxylic acid can be readily activated and reacted with nucleophiles, while the aldehyde remains masked and inert. This allows for a logical and stepwise construction of complex molecular architectures.
The diagram below illustrates the two centers of reactivity. The carboxylic acid can undergo esterification, amidation, or reduction. Subsequently, the dioxolane can be hydrolyzed to reveal the aldehyde, opening up a new set of possible transformations like reductive amination or Wittig olefination.
Caption: Synthetic pathways for this compound.
Protocols for Transformations at the Carboxylic Acid Terminus
The carboxylic acid is the more accessible functional group and is typically modified first. The following protocols are foundational for its derivatization.
Protocol 3.1: Methyl Esterification via Fischer Esterification
This protocol converts the carboxylic acid to its corresponding methyl ester, a common intermediate for further reactions or for purification purposes.
-
Principle: An acid-catalyzed reaction with an excess of alcohol (methanol) drives the equilibrium towards the ester product. Sulfuric acid acts as the catalyst.
-
Materials:
-
This compound (1.0 eq)
-
Methanol (Anhydrous, ~20-50 eq, serves as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM or EtOAc and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. (Caution: CO₂ evolution).
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl 3-(1,3-dioxolan-2-yl)propanoate.
-
Purify by column chromatography on silica gel if necessary.
-
Protocol 3.2: Amide Bond Formation with Benzylamine
This protocol demonstrates a standard peptide coupling reaction to form an N-benzyl amide.
-
Principle: A carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. HOBt is added to suppress side reactions and improve yields.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound, HOBt, and benzylamine in anhydrous DCM in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0°C using an ice bath.
-
Add DIPEA to the mixture, followed by the portion-wise addition of EDC·HCl.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude amide can be purified by silica gel chromatography or recrystallization.
-
Unmasking the Aldehyde: Deprotection Protocols
The removal of the dioxolane protecting group is a critical step to reveal the aldehyde functionality for subsequent synthetic steps. This is almost exclusively achieved via acid-catalyzed hydrolysis.
Protocol 4.1: Standard Acidic Hydrolysis
-
Principle: The acetal is hydrolyzed under acidic conditions. The reaction is an equilibrium process, and the use of a large excess of water or removal of the ethylene glycol byproduct drives the reaction to completion.
-
Materials:
-
Protected substrate (e.g., methyl 3-(1,3-dioxolan-2-yl)propanoate) (1.0 eq)
-
Acetone/Water mixture (e.g., 4:1 v/v)
-
p-Toluenesulfonic acid (p-TsOH, catalytic, ~0.1 eq) or 3 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the dioxolane-protected compound in the acetone/water mixture.
-
Add the acid catalyst (p-TsOH or HCl).
-
Stir the reaction at room temperature. The reaction is typically complete within 2-8 hours. Monitor closely by TLC to avoid side reactions of the newly formed aldehyde.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral (~7).
-
Remove the bulk of the acetone via rotary evaporation.
-
Extract the aqueous residue three times with Ethyl Acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude aldehyde.
-
The aldehyde product may be used directly or purified by column chromatography.
-
Table 2: Comparison of Common Deprotection Conditions
| Reagent | Solvent | Temperature | Typical Time | Notes |
| 3 M HCl | THF/Water | Room Temp. | 2-4 h | Standard, effective conditions. |
| p-TsOH | Acetone/Water | Room Temp. | 4-8 h | Milder acid, good for sensitive substrates. |
| Amberlyst-15 | Methanol/Water | Room Temp. | 6-12 h | Solid-supported acid, easy to remove by filtration. |
| Acetic Acid | THF/Water (e.g., 2:1:1) | 40-50 °C | 8-16 h | Useful for substrates sensitive to strong mineral acids. |
Workflow Example: Multi-Step Synthesis
The true power of this compound is realized in multi-step syntheses. The following workflow illustrates a typical sequence where the carboxylic acid is first modified, followed by deprotection and a subsequent reaction at the newly formed aldehyde.
Caption: A representative synthetic workflow utilizing orthogonal reactivity.
This logical flow—Modify, Unmask, Modify Again —is central to the utility of this building block, enabling the efficient construction of molecules that would be challenging to synthesize otherwise.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for synthetic chemists. Its inherent orthogonal reactivity provides a reliable and predictable platform for sequential functional group transformations. By mastering the protocols for its derivatization and deprotection, researchers in academia and the pharmaceutical industry can streamline the synthesis of complex target molecules, accelerating discovery and development.
References
- 1. Synthetic Intermediates (building blocks) – AsisChem Inc. [asischem.com]
- 2. This compound [myskinrecipes.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. 3-[1,3]Dioxolan-2-yl-propionic acid 97% | CAS: 4388-56-1 | AChemBlock [achemblock.com]
- 5. echemi.com [echemi.com]
- 6. calpaclab.com [calpaclab.com]
The Dual-Functionality Reagent: 3-(1,3-Dioxolan-2-yl)propanoic Acid as a Strategic Asset in Aldehyde Protection
Introduction: Beyond a Simple Protecting Group
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the temporary masking of aldehydes, 1,3-dioxolanes, formed from the reaction of the carbonyl with a 1,2-diol, are a cornerstone of synthetic strategy due to their stability in neutral to basic conditions and their facile, acid-catalyzed removal.[1][2] This application note delves into the nuanced application of a specialized reagent, 3-(1,3-dioxolan-2-yl)propanoic acid , as a protecting group for aldehydes. While this molecule adheres to the fundamental principles of acetal chemistry, the integrated propanoic acid moiety introduces a layer of functionality that merits careful consideration for strategic advantages in complex synthetic routes.
This guide provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols for protection and deprotection, and a critical analysis of the potential influence of the carboxylic acid functionality. It is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of protecting group strategies.
The Mechanistic Framework: A Tale of Two Reactions
The utility of this compound as a protecting group is rooted in the reversible nature of acetal formation. The core mechanism, which is extensively documented for simple diols like ethylene glycol, proceeds via an acid-catalyzed pathway.[2]
Protection: Formation of the 1,3-Dioxolane
The protection of an aldehyde with this compound involves the acid-catalyzed reaction between the aldehyde's carbonyl group and the diol functionality of the reagent. The generally accepted mechanism proceeds as follows:
-
Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly attached hydroxyl group to one of the other oxygen atoms.
-
Formation of a Hemiacetal: This intermediate contains both a hydroxyl and an alkoxy group on the same carbon.
-
Second Protonation and Loss of Water: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water).
-
Intramolecular Cyclization: The second hydroxyl group of the diol attacks the carbocation, forming the five-membered dioxolane ring.[3]
-
Deprotonation: The final step is the deprotonation of the oxonium ion to yield the neutral acetal.
A critical aspect of this reaction is the removal of water to drive the equilibrium towards the formation of the acetal.[2]
The Potential Role of the Propanoic Acid Moiety in Protection
The presence of a carboxylic acid within the protecting group reagent is a unique feature. While specific studies on this compound are limited, we can hypothesize its potential influence:
-
Intramolecular Catalysis: The carboxylic acid group could potentially act as an intramolecular acid catalyst, protonating the aldehyde's carbonyl group and facilitating the initial nucleophilic attack. This might allow for milder reaction conditions compared to using an external acid catalyst.
-
Solubility Modulation: The polar carboxylic acid group can enhance the solubility of the reagent and the protected aldehyde in certain solvent systems, which could be advantageous in specific synthetic contexts.
Deprotection: Regeneration of the Aldehyde
The deprotection of the 1,3-dioxolane is essentially the reverse of the protection reaction and is typically achieved by acid-catalyzed hydrolysis.[1] The presence of excess water drives the equilibrium back towards the aldehyde and the diol. A variety of acidic conditions can be employed, ranging from dilute aqueous acids to Lewis acids in wet organic solvents.[4]
Experimental Protocols
The following protocols are based on established procedures for the formation and cleavage of 1,3-dioxolanes. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Protection of an Aldehyde
This protocol outlines a general procedure for the protection of an aldehyde using this compound.
Materials:
-
Aldehyde
-
This compound (1.1 - 1.5 equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.01 - 0.05 equivalents)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Dean-Stark apparatus (for toluene) or molecular sieves (for dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), add the aldehyde, this compound, and the acid catalyst in the chosen anhydrous solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the starting aldehyde is no longer observed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Diagram of the Aldehyde Protection Workflow:
Caption: Workflow for aldehyde protection.
Protocol 2: Deprotection of the Acetal
This protocol provides a general method for the regeneration of the aldehyde from its this compound acetal.
Materials:
-
Protected aldehyde
-
Aqueous acid (e.g., 1 M HCl, acetic acid/water) or Lewis acid in a wet solvent
-
Organic solvent (e.g., acetone, tetrahydrofuran)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the protected aldehyde in a suitable organic solvent (e.g., acetone, THF).
-
Add the aqueous acid solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed. Gentle heating may be required for less reactive substrates.
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography or distillation if necessary.
Diagram of the Aldehyde Deprotection Workflow:
Caption: Workflow for aldehyde deprotection.
Quantitative Data Summary
| Transformation | Reagents & Conditions | Typical Yield | Reference |
| Protection | Aldehyde, Ethylene Glycol, p-TsOH, Toluene, Reflux (Dean-Stark) | >90% | [4] |
| Protection | Aldehyde, Ethylene Glycol, TMSOTf, CH₂Cl₂ | High | [4] |
| Deprotection | Acetal, Aqueous HCl, Acetone | >90% | [4] |
| Deprotection | Acetal, Acetic Acid/H₂O/THF | High | [4] |
| Deprotection | Acetal, Lewis Acid (e.g., FeCl₃ on silica), CH₂Cl₂ | High | [4] |
Expert Insights and Considerations
The use of this compound as a protecting group, while not extensively documented, presents several strategic possibilities and challenges:
-
Orthogonality: The resulting acetal is stable to basic, nucleophilic, and reducing conditions, allowing for a wide range of subsequent transformations. The carboxylic acid moiety, however, will react under basic conditions, which could be a planned step in a synthesis or an unwanted side reaction.
-
Chemoselectivity: In molecules containing both an aldehyde and a ketone, aldehydes are generally more reactive towards acetal formation. This allows for the selective protection of an aldehyde in the presence of a ketone.[4]
-
Challenges: The presence of the free carboxylic acid could complicate purification, especially if basic extraction is used. It may be necessary to protect the carboxylic acid group (e.g., as an ester) prior to certain subsequent reactions, which would add steps to the overall synthesis.
Conclusion
This compound represents a potentially valuable, yet under-explored, reagent for the protection of aldehydes. Its bifunctional nature, combining a diol for acetal formation with a carboxylic acid, opens avenues for novel synthetic strategies, including potential intramolecular catalysis and modulation of solubility. While the fundamental chemistry of protection and deprotection follows the well-established principles of acetal chemistry, the specific influence of the propanoic acid moiety warrants further investigation. The protocols and considerations outlined in this application note provide a solid foundation for researchers to explore the utility of this intriguing reagent in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Application Notes & Protocols: Enantioselective Synthesis of a Key Chiral Pharmaceutical Intermediate
Introduction: The Critical Role of Chiral Intermediates in Modern Drug Development
In the landscape of modern pharmaceuticals, the chirality of a drug molecule is of paramount importance, often dictating its efficacy and safety. Many blockbuster drugs are chiral, and frequently, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of contemporary drug development and manufacturing.[1][2] These intermediates serve as the foundational building blocks for the final Active Pharmaceutical Ingredients (APIs), and their purity directly impacts the quality of the end product.[3][4]
This guide provides a comprehensive overview and a detailed protocol for the asymmetric synthesis of a key chiral pharmaceutical intermediate: (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPGA) . This tertiary alcohol is a crucial precursor for the synthesis of (S)-Oxybutynin, a potent anticholinergic agent used to treat overactive bladder. The synthesis of optically active tertiary alcohols presents a significant challenge in organic chemistry, making robust and efficient synthetic methodologies highly valuable.
We will explore an organocatalytic approach, specifically the L-proline catalyzed asymmetric aldol reaction, which offers a greener and more sustainable alternative to traditional metal-based catalysis. This application note is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and a practical, step-by-step guide for the synthesis, purification, and analysis of this important pharmaceutical intermediate.
The Synthetic Challenge and the Organocatalytic Solution
The synthesis of chiral tertiary alcohols, such as (S)-CHPGA, is inherently complex. Traditional methods often involve stoichiometric amounts of chiral auxiliaries or expensive and toxic heavy metal catalysts. In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small, naturally occurring organic molecules to catalyze chemical transformations with high stereoselectivity.[5]
The L-proline catalyzed asymmetric aldol reaction is a prime example of efficient organocatalysis.[5] Proline, a naturally occurring amino acid, acts as a "simplest enzyme," mimicking the enamine-based mechanism of Class I aldolase enzymes to facilitate the formation of a new carbon-carbon bond with high stereocontrol. This approach is not only environmentally benign but also cost-effective and operationally simple.
Our synthetic strategy involves a two-step process:
-
L-proline catalyzed asymmetric aldol reaction between ethyl phenylglyoxylate and cyclohexanone to produce the chiral tertiary alcohol ester, ethyl (S)-2-cyclohexyl-2-hydroxy-2-phenylacetate.
-
Hydrolysis of the ester to yield the final product, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPGA).
This approach provides a reliable and scalable route to the enantiomerically enriched intermediate, crucial for the subsequent synthesis of (S)-Oxybutynin.
Synthetic Pathway Overview
Caption: Synthetic route to (S)-CHPGA.
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl (S)-2-cyclohexyl-2-hydroxy-2-phenylacetate
This protocol details the L-proline catalyzed asymmetric aldol reaction.
Materials:
-
Ethyl phenylglyoxylate
-
Cyclohexanone
-
L-Proline
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add L-proline (0.3 mmol, 30 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMSO (8 mL) and cyclohexanone (10 mmol, 10 equivalents) to the flask. Stir the mixture at room temperature for 15 minutes. Note that L-proline may not fully dissolve.
-
Initiation of Reaction: Add ethyl phenylglyoxylate (1.0 mmol, 1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl (S)-2-cyclohexyl-2-hydroxy-2-phenylacetate.
Part 2: Hydrolysis to (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPGA)
This protocol describes the saponification of the ester intermediate.
Materials:
-
Ethyl (S)-2-cyclohexyl-2-hydroxy-2-phenylacetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the purified ethyl (S)-2-cyclohexyl-2-hydroxy-2-phenylacetate in a mixture of ethanol and water.
-
Saponification: Add a solution of sodium hydroxide (1.2 equivalents) in water to the flask.
-
Heating: Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
-
-
Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Analytical Characterization
The identity and purity of the synthesized intermediate and final product should be confirmed by standard analytical techniques.
| Compound | Technique | Expected Results |
| Ethyl (S)-2-cyclohexyl-2-hydroxy-2-phenylacetate | ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.6-7.2 (m, 5H, Ar-H), 4.2 (q, 2H, OCH₂CH₃), 3.5 (s, 1H, OH), 2.1-1.0 (m, 11H, cyclohexyl-H), 1.2 (t, 3H, OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175.0, 142.0, 128.5, 128.0, 126.0, 78.0, 62.0, 48.0, 26.5, 26.0, 25.5, 14.0. | |
| (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid | ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.5 (br s, 1H, COOH), 7.6-7.2 (m, 5H, Ar-H), 3.6 (s, 1H, OH), 2.2-1.0 (m, 11H, cyclohexyl-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 180.0, 141.5, 128.6, 128.2, 125.8, 78.5, 48.2, 26.4, 26.1, 25.6. | |
| Chiral HPLC | Baseline separation of the two enantiomers on a suitable chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol with a small amount of trifluoroacetic acid. The enantiomeric excess (e.e.) can be determined by comparing the peak areas of the two enantiomers. | |
| Specific Rotation | [α]D²⁵ +X° (c 1, CHCl₃) - a positive specific rotation is expected for the (S)-enantiomer. The exact value should be compared with literature data. |
Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. l-Proline catalyzed asymmetric transfer aldol reaction between diacetone alcohol and aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-(1,3-Dioxolan-2-yl)propanoic Acid as a Versatile Monomer for Functional Polyesters
Introduction: Unlocking Latent Functionality in Polyester Scaffolds
In the realm of polymer chemistry, the quest for materials with precisely tailored functionalities is paramount for advancements in drug delivery, tissue engineering, and advanced materials science. Polyesters, valued for their biodegradability and biocompatibility, often serve as the foundational scaffolds. However, the direct incorporation of reactive functional groups during polymerization can be challenging due to side reactions and catalyst deactivation. This guide introduces 3-(1,3-Dioxolan-2-yl)propanoic acid, a bifunctional monomer poised to address this challenge. This molecule uniquely combines a carboxylic acid suitable for polycondensation with a protected aldehyde group in the form of a 1,3-dioxolane ring. The dioxolane acetal serves as a stable protecting group, inert to typical polyester synthesis conditions, yet readily cleavable post-polymerization under mild acidic conditions to unveil a reactive aldehyde functionality. This latent reactivity opens a gateway for a plethora of post-polymerization modifications, allowing for the covalent attachment of bioactive molecules, cross-linking agents, or other desired chemical entities.
Core Application: Synthesis of Functional Polyesters with Pendant Aldehyde Groups
The primary application of this compound in polymer chemistry is its use as a comonomer in the synthesis of polyesters to introduce pendant aldehyde functionalities. This is achieved through a two-step process:
-
Polycondensation: The carboxylic acid group of this compound participates in a polycondensation reaction with a diol and optionally another dicarboxylic acid to form a polyester. The dioxolane group remains intact during this process.
-
Deprotection: The resulting polyester is then treated with a mild acid to hydrolyze the dioxolane rings, exposing the pendant aldehyde groups along the polymer backbone.
These newly formed aldehyde groups can then be utilized for various conjugation chemistries, such as Schiff base formation with primary amines, reductive amination, or Wittig reactions, enabling the attachment of a wide range of molecules.
Experimental Protocols
Part 1: Synthesis of a Dioxolane-Protected Copolyester via Melt Polycondensation
This protocol describes the synthesis of a random copolyester incorporating this compound, adipic acid, and 1,4-butanediol. The inclusion of adipic acid helps to control the density of the functional groups and modulate the polymer's physical properties.
Materials:
-
Adipic acid
-
1,4-Butanediol
-
Titanium(IV) isopropoxide (catalyst)
-
Toluene
-
Methanol
-
Dichloromethane
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark apparatus
-
Heating mantle with temperature controller
-
Vacuum pump
-
Nitrogen inlet
Procedure:
-
Monomer Charging: To a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark apparatus, add this compound (e.g., 0.1 mol), adipic acid (e.g., 0.9 mol), and 1,4-butanediol (e.g., 1.1 mol). The molar ratio of the diacid components can be varied to achieve the desired functional group density. An excess of the diol is used to ensure complete conversion of the acids and to control the molecular weight.
-
Azeotropic Dehydration: Add toluene to the flask (approximately 50% of the total monomer volume) to facilitate the removal of water via azeotropic distillation.
-
Esterification: Heat the reaction mixture to 140-160 °C with vigorous stirring under a slow stream of nitrogen. Water will begin to collect in the Dean-Stark trap. Continue this stage until approximately 80-90% of the theoretical amount of water has been collected.
-
Catalyst Addition: Cool the reaction mixture to below 100 °C. Add the catalyst, titanium(IV) isopropoxide (0.05-0.1 mol% relative to the total dicarboxylic acid content), to the flask.
-
Polycondensation: Gradually increase the temperature to 200-220 °C while slowly reducing the pressure to <1 mmHg over a period of 1-2 hours. This will help to remove the excess diol and drive the polymerization to completion.
-
Monitoring: The progress of the polycondensation can be monitored by observing the increase in the viscosity of the reaction mixture. Continue the reaction for 4-8 hours or until the desired viscosity is achieved.
-
Purification: Cool the reaction to room temperature and dissolve the resulting polymer in dichloromethane. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40-50 °C until a constant weight is obtained.
Diagram of the Polycondensation Workflow
Caption: Workflow for the synthesis of the dioxolane-protected polyester.
Part 2: Deprotection of the Dioxolane Groups to Yield Aldehyde-Functionalized Polyester
This protocol outlines the acid-catalyzed hydrolysis of the dioxolane protecting groups on the synthesized polyester to generate pendant aldehyde functionalities.
Materials:
-
Dioxolane-protected polyester (from Part 1)
-
Acetone
-
Deionized water
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
Procedure:
-
Dissolution: Dissolve the dioxolane-protected polyester in a mixture of acetone and deionized water (e.g., a 9:1 v/v ratio). The concentration of the polymer should be around 5-10% (w/v).
-
Acidification: While stirring, slowly add 1 M hydrochloric acid to the solution until the pH reaches 1-2.
-
Hydrolysis: Stir the reaction mixture at room temperature for 4-8 hours. The progress of the deprotection can be monitored by ¹H NMR spectroscopy by observing the disappearance of the dioxolane protons and the appearance of the aldehyde proton signal.
-
Neutralization: Once the reaction is complete, neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and add an equal volume of dichloromethane. Shake the funnel vigorously and allow the layers to separate.
-
Washing: Collect the organic layer and wash it twice with deionized water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the aldehyde-functionalized polyester.
-
Drying: Dry the final polymer under vacuum at a low temperature (e.g., 30 °C) to avoid any potential side reactions of the aldehyde groups.
References
Application Notes and Protocols for the Deprotection of 3-(1,3-Dioxolan-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Dioxolane Protecting Groups in Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with high fidelity. The 1,3-dioxolane group, a cyclic acetal, serves as a robust and versatile protecting group for aldehydes and ketones, shielding their inherent reactivity from a wide array of non-acidic reagents and reaction conditions.[1][2] The stability of dioxolanes in basic, oxidative, and reductive environments makes them an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.
This guide provides a comprehensive overview of the deprotection of the dioxolane group in 3-(1,3-Dioxolan-2-yl)propanoic acid to yield 3-oxopropanoic acid, a highly reactive and synthetically important β-aldehydo acid.[3][4] We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and offer insights into troubleshooting common challenges.
The Mechanism of Acid-Catalyzed Dioxolane Deprotection
The cleavage of the dioxolane ring is most commonly achieved through acid-catalyzed hydrolysis.[5][6] This reaction is reversible, and driving it towards the deprotected product typically involves the use of an excess of water.[6] The generally accepted mechanism proceeds through the following key steps:
-
Protonation of a Dioxolane Oxygen: The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by a hydronium ion (H₃O⁺), which is present in aqueous acidic solutions.[5][7] This protonation converts the hydroxyl group into a good leaving group (water).
-
Formation of an Oxonium Ion: The lone pair of electrons on the other dioxolane oxygen assists in the cleavage of the C-O bond of the protonated oxygen, leading to the formation of a resonance-stabilized oxonium ion and the release of ethylene glycol.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation to a Hemiacetal: A subsequent deprotonation step, facilitated by a water molecule or another base, yields a hemiacetal intermediate.
-
Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst.
-
Elimination of Ethylene Glycol and Formation of the Carbonyl Group: The lone pair on the remaining oxygen atom facilitates the elimination of a molecule of ethylene glycol, reforming the carbonyl group of the aldehyde.
-
Regeneration of the Catalyst: A final deprotonation step yields the final aldehyde product, 3-oxopropanoic acid, and regenerates the acid catalyst.
Caption: Acid-catalyzed hydrolysis of the dioxolane group.
Experimental Protocols for the Deprotection of this compound
The presence of a carboxylic acid moiety in the substrate requires careful consideration of the reaction conditions to avoid potential side reactions, such as esterification, if an alcohol is used as a co-solvent. The following protocols offer a range of options from classical aqueous acid hydrolysis to milder Lewis acid-catalyzed methods.
Protocol 1: Classical Aqueous Acid Hydrolysis with Hydrochloric Acid
This protocol utilizes a common and cost-effective Brønsted acid. The reaction is driven to completion by the presence of a large excess of water.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for elevated temperatures)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of a co-solvent like THF or acetone if necessary to ensure solubility in the aqueous medium.
-
To the solution in the round-bottom flask, add a 1 M aqueous solution of hydrochloric acid. A typical ratio is 5-10 volumes of aqueous acid to 1 volume of the organic co-solvent.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL) to remove excess water and acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-oxopropanoic acid.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Mild Deprotection using a Lewis Acid Catalyst (Cerium(III) Triflate)
Lewis acid catalysts can offer a milder alternative to strong Brønsted acids, potentially improving chemoselectivity with sensitive substrates. Cerium(III) triflate is known to be an effective and gentle catalyst for acetal cleavage.[1]
Materials:
-
This compound
-
Cerium(III) triflate (Ce(OTf)₃)
-
Wet nitromethane (CH₃NO₂/H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in wet nitromethane in a round-bottom flask.
-
Add a catalytic amount of Cerium(III) triflate (typically 1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with water (1 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude 3-oxopropanoic acid by silica gel chromatography as needed.
Comparison of Deprotection Methods
| Method | Catalyst | Solvent | Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Aqueous HCl | Brønsted Acid (HCl) | Water/Co-solvent | Room Temp to 50°C | 1-12 hours | Inexpensive, readily available reagents. | Can be harsh for acid-sensitive functional groups. Reversibility requires excess water. |
| Lewis Acid | Ce(OTf)₃ | Wet Nitromethane | Room Temperature | 30 min - 4 hours | Mild conditions, high chemoselectivity. | Catalyst can be expensive. Nitromethane is a specialized solvent. |
| Solid-Supported Acid | Amberlyst-15 | Acetone/Water | Room Temperature | 2-8 hours | Easy catalyst removal (filtration), recyclable catalyst. | May have lower reactivity compared to homogeneous catalysts. |
| Iodine | Iodine (catalytic) | Acetone | Room Temperature | 1-3 hours | Neutral conditions, tolerates many functional groups.[1] | Iodine can be corrosive and may require careful handling. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the deprotection is not proceeding to completion, consider increasing the reaction temperature, adding more catalyst, or ensuring sufficient water is present in the reaction mixture for hydrolysis.
-
Side Reactions: The product, 3-oxopropanoic acid, is a reactive β-aldehydo acid and can be prone to self-condensation or other side reactions under harsh conditions.[3][4] It is advisable to use the deprotected product immediately in the next synthetic step or to handle it at low temperatures.
-
Work-up and Purification: Due to the polarity of the carboxylic acid and the aldehyde, the product may have some water solubility. Ensure thorough extraction during the work-up. Silica gel chromatography may require a polar eluent system.
-
Chemoselectivity: When other acid-sensitive functional groups are present in the molecule, milder methods such as those employing Lewis acids or iodine are recommended to avoid their cleavage.[1] The presence of the carboxylic acid in the starting material generally does not interfere with the deprotection of the dioxolane under the described acidic conditions.
Conclusion
The deprotection of the dioxolane group in this compound is a critical step for unmasking the aldehyde functionality for further synthetic transformations. The choice of the deprotection method should be guided by the overall synthetic strategy, the presence of other functional groups in the molecule, and the desired reaction scale. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve efficient and high-yielding deprotection to access the valuable 3-oxopropanoic acid intermediate.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. 3-Oxopropanoic acid - Wikipedia [en.wikipedia.org]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 3-(1,3-Dioxolan-2-yl)propanoic Acid as a Versatile, Two-Stage Linker Molecule
Introduction: The Architect's Tool for Molecular Assembly
In the intricate fields of bioconjugation, drug delivery, and materials science, linker molecules are the fundamental tools that enable the precise assembly of complex functional systems.[1] They are the covalent bridges that connect disparate entities—such as antibodies to cytotoxic drugs in Antibody-Drug Conjugates (ADCs), or proteins to surfaces for diagnostic arrays. The choice of linker is paramount, dictating the stability, functionality, and ultimate performance of the final conjugate.
This guide introduces 3-(1,3-Dioxolan-2-yl)propanoic acid , a heterobifunctional linker with a unique "safety-catch" mechanism.[2] Its structure features two distinct reactive handles: a terminal carboxylic acid and a latent aldehyde , which is protected as a stable 1,3-dioxolane acetal.[3][4] This architecture permits a powerful, two-stage conjugation strategy. The carboxylic acid can be coupled using robust, well-established chemistries. Subsequently, the masked aldehyde can be revealed under specific, mild acidic conditions, providing a second, orthogonal point of attachment.[5][6] This temporal control over reactivity makes it an invaluable tool for complex, multi-step synthetic schemes.
Physicochemical Profile of the Linker
A thorough understanding of the linker's properties is essential for its effective implementation.
| Property | Value | Source |
| CAS Number | 4388-56-1 | [3][7][8] |
| Molecular Formula | C₆H₁₀O₄ | [3][7] |
| Molecular Weight | 146.14 g/mol | [3][8] |
| Physical Form | Liquid | [3] |
| Purity | Typically ≥95% | [3][8] |
| Boiling Point | 246.1°C at 760 mmHg | [9] |
| Key Functional Groups | Carboxylic Acid, 1,3-Dioxolane (Acetal) | [4] |
The critical feature of this linker is the differential stability of its functional groups. The 1,3-dioxolane is highly stable in neutral to basic conditions and resistant to many nucleophiles and reducing agents, while the carboxylic acid provides a versatile handle for standard coupling reactions.[6][10] The acetal's stability is compromised under acidic conditions, allowing for its selective cleavage to unmask the reactive aldehyde.[6][11]
The Two-Stage Conjugation Workflow: A Strategic Overview
The core utility of this compound lies in its capacity for sequential conjugations. This workflow minimizes side reactions and allows for the assembly of well-defined, complex molecular architectures.
Experimental Protocols: Stage 1 - Carboxylic Acid Activation & Coupling
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient and requires harsh conditions.[12][13] Therefore, the carboxylic acid must first be "activated" to a more reactive species. The most common and reliable method for bioconjugation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[14][15]
Causality of EDC/NHS Chemistry: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[16] This intermediate is unstable in aqueous solutions and prone to hydrolysis. NHS is added to trap this intermediate, converting it into a more stable, amine-reactive NHS ester.[15][16][17] This two-step process increases coupling efficiency and provides greater control over the reaction.[18]
Protocol 1.1: EDC/NHS Activation and Conjugation to a Primary Amine
This protocol details the conjugation of the linker to a protein via its primary amine groups (e.g., lysine residues).
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous solubility
-
Protein or amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis system
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[15]
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mg/mL solution of the protein in ice-cold Coupling Buffer.
-
Immediately before use, prepare 100 mM solutions of EDC and NHS/Sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and hydrolyze quickly.[15][16]
-
-
Activation of the Linker:
-
In a microcentrifuge tube, combine 10 equivalents of the linker stock solution with 20 equivalents each of the EDC and NHS solutions relative to the amount of protein to be conjugated.
-
Incubate for 15-30 minutes at room temperature. This forms the NHS ester of the linker.[15]
-
-
Conjugation to the Protein:
-
Add the activated linker solution directly to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction with primary amines is most efficient at pH 7-8.[18]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[15] Incubate for 15 minutes.
-
-
Purification:
-
Purify the resulting conjugate (Molecule 1-Linker) from excess linker and reaction byproducts using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).
-
| Troubleshooting Stage 1 | |
| Problem | Potential Cause & Solution |
| Low/No Coupling Yield | Inactive Reagents: EDC/NHS are moisture-sensitive. Use fresh, properly stored reagents and prepare solutions immediately before use.[15] Incorrect pH: Activation is optimal at pH 4.5-6.0; coupling is optimal at pH 7.2-8.0. Use a two-buffer system.[18] Competing Nucleophiles: Avoid buffers containing primary amines (e.g., Tris) or carboxylates during the coupling steps.[18] |
| Protein Precipitation | Solvent: High concentrations of organic solvents (like DMSO) can denature proteins. Keep the final DMSO concentration below 10% (v/v). Over-Modification: Reduce the molar excess of the activated linker to decrease the degree of labeling. |
Experimental Protocols: Stage 2 - Acetal Deprotection
This stage unmasks the aldehyde, preparing the conjugate for the second coupling reaction. The key is using conditions mild enough to cleave the acetal without degrading the first molecule (e.g., a protein).
Protocol 1.2: Mild Acidic Cleavage of the Dioxolane Group
Materials:
-
Purified Conjugate 1 (from Stage 1)
-
Deprotection Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5
-
Alternative: Formic Acid or Trifluoroacetic Acid (TFA) for more robust substrates
-
Neutralization Buffer: 1 M Phosphate Buffer, pH 7.5
Procedure:
-
Buffer Exchange: Exchange the buffer of Conjugate 1 into the Deprotection Buffer using a desalting column.
-
Hydrolysis: Incubate the solution at room temperature or gently warm to 37°C. The reaction time can vary from 1 to 12 hours depending on the stability of the acetal and the substrate.
-
Monitoring (Recommended): Track the deprotection progress via LC-MS to identify the appearance of the aldehyde-functionalized conjugate and the disappearance of the protected starting material. This helps to avoid over-incubation which could damage acid-sensitive substrates.
-
Neutralization: Once the reaction is complete, neutralize the solution by adding Neutralization Buffer or by performing another buffer exchange into a neutral buffer (e.g., PBS, pH 7.4) for the next stage.
| Troubleshooting Stage 2 | |
| Problem | Potential Cause & Solution |
| Incomplete Cleavage | Insufficient Water/Acid: Ensure the reaction is in an aqueous buffer. For stubborn acetals, a slight increase in acid concentration or reaction time may be needed.[5] Equilibrium: Hydrolysis is a reversible reaction. Ensure a sufficient excess of water is present to drive the reaction forward.[5] |
| Degradation of Molecule 1 | Harsh Conditions: The acidic conditions are too strong. Increase the pH of the Deprotection Buffer (e.g., from 4.5 to 5.5) or decrease the reaction temperature/time. |
Experimental Protocols: Stage 3 - Aldehyde Conjugation
The newly revealed aldehyde is a versatile electrophile for a range of highly specific bioorthogonal ligation chemistries.
References
- 1. Buy Linkers for Bioconjugation | Research Chemicals Products | Biosynth [biosynth.com]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]
- 3. This compound | 4388-56-1 [sigmaaldrich.com]
- 4. This compound | C6H10O4 | CID 13030227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. 3-[1,3]Dioxolan-2-yl-propionic acid 97% | CAS: 4388-56-1 | AChemBlock [achemblock.com]
- 8. calpaclab.com [calpaclab.com]
- 9. echemi.com [echemi.com]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Catalytic Conversion of 3-(1,3-Dioxolan-2-yl)propanoic Acid: A Protocol for the Synthesis of 4-Hydroxybutanoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the catalytic conversion of 3-(1,3-Dioxolan-2-yl)propanoic acid, a stable precursor, into 4-hydroxybutanoic acid (GHB), a molecule of significant interest in neuroscience and pharmaceutical development. The core of this process is a one-pot reaction that combines the acid-catalyzed deprotection of a cyclic acetal with the simultaneous catalytic hydrogenation of the resulting aldehyde intermediate. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss key parameters for process optimization and characterization.
Introduction and Significance
This compound is a bifunctional molecule where an aldehyde is masked as a stable cyclic acetal, and a carboxylic acid provides a reactive handle. This structure makes it an excellent starting material for the synthesis of γ-hydroxy acids, particularly 4-hydroxybutanoic acid (GHB). GHB is an endogenous compound in the mammalian brain, acting as a neurotransmitter and neuromodulator.[1] Medically, it is used as a treatment for narcolepsy and cataplexy.[1]
The challenge in synthesizing GHB from its corresponding γ-oxo acid is the instability of the aldehyde precursor. The use of the 1,3-dioxolane protecting group circumvents this issue. The conversion detailed herein leverages a simultaneous deprotection-reduction strategy, offering an efficient and direct route to the target molecule. This process is highly relevant for researchers in medicinal chemistry, drug development, and metabolic studies who require a reliable method for synthesizing GHB and its isotopically labeled analogues for analytical and biological investigations.[2]
The Scientific Principle: A Tale of Two Reactions
The successful conversion of this compound to 4-hydroxybutanoic acid hinges on the precise execution of two concurrent chemical transformations within a single reaction vessel: acid-catalyzed hydrolysis and catalytic hydrogenation.
Pillar 1: Acid-Catalyzed Acetal Hydrolysis The 1,3-dioxolane ring is a cyclic acetal, which is stable under neutral and basic conditions but readily undergoes hydrolysis in the presence of an acid catalyst.[3][4] The mechanism involves the protonation of one of the acetal oxygen atoms, which converts it into a good leaving group (an alcohol).[5][6] Subsequent cleavage of the C-O bond, facilitated by the lone pair on the adjacent oxygen, forms a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water and subsequent deprotonation regenerates the acid catalyst and yields the free aldehyde—in this case, 3-formylpropanoic acid—and ethylene glycol.
Pillar 2: Catalytic Hydrogenation The second pillar is the immediate reduction of the in situ generated aldehyde to a primary alcohol. This is achieved through catalytic hydrogenation.[3] Heterogeneous catalysts, such as Palladium on Carbon (Pd/C) or Raney Nickel, are commonly employed. These catalysts provide a surface on which molecular hydrogen (H₂) is adsorbed and dissociated into reactive hydrogen atoms. The aldehyde's carbonyl group adsorbs onto the catalyst surface and undergoes stepwise addition of hydrogen atoms to yield the primary alcohol.
The synergy of these two processes in a one-pot reaction is critical. By immediately reducing the aldehyde as it is formed, we prevent potential side reactions, such as polymerization or oxidation, to which free aldehydes are prone. Controlling the reaction pH is crucial; it must be acidic enough to facilitate acetal hydrolysis but not so acidic as to damage the hydrogenation catalyst.[7]
Mechanistic Pathway
The overall transformation can be visualized as a sequential process where the product of the first reaction becomes the substrate for the second.
Caption: Reaction pathway for the conversion of this compound.
Detailed Experimental Protocol
This protocol describes the one-pot synthesis of 4-hydroxybutanoic acid on a laboratory scale.
4.1 Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial Source | CAS: 4388-56-1[8][9] |
| Palladium on Carbon (Pd/C) | 10 wt. %, dry basis | Commercial Source | Use a 50% wet catalyst for safety |
| or Raney® Nickel (Raney Ni) | Slurry in water | Commercial Source | Active catalyst, handle with care |
| Methanol (MeOH) | ACS Grade | Commercial Source | Reaction solvent |
| Deionized Water | High Purity | In-house | For catalyst slurry and workup |
| Hydrochloric Acid (HCl) | 1 M solution | Commercial Source | Acid catalyst |
| Hydrogen Gas (H₂) | High Purity (≥99.99%) | Gas Supplier | Hydrogenation source |
| Celite® or Diatomaceous Earth | - | Commercial Source | Filtration aid |
| Ethyl Acetate | ACS Grade | Commercial Source | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source | Drying agent |
4.2 Equipment
-
Parr-type hydrogenation apparatus or a three-necked flask equipped with a magnetic stirrer, condenser, and a balloon filled with hydrogen gas.
-
pH meter or pH indicator strips.
-
Büchner funnel and filter flask for filtration.
-
Rotary evaporator.
-
Standard laboratory glassware.
4.3 Step-by-Step Procedure
-
Reactor Setup: To a 250 mL hydrogenation flask, add this compound (5.0 g, 34.2 mmol).
-
Solvent Addition: Add 100 mL of methanol to the flask and stir until the starting material is fully dissolved.
-
pH Adjustment: Add 1 M HCl dropwise while monitoring the pH. Adjust the pH of the solution to approximately 4.0-4.5. This pH range is a compromise to ensure a reasonable rate of hydrolysis without excessively deactivating the hydrogenation catalyst.[7]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst.
-
For 10% Pd/C (50% wet): Add approximately 0.5 g.
-
For Raney Nickel (slurry): Add approximately 1-2 mL of the settled slurry after decanting the supernatant.
-
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas 3-4 times to remove all air. Pressurize the reactor to 3-4 bar (approx. 45-60 psi) with hydrogen gas.
-
Reaction: Begin vigorous stirring and heat the mixture to 40-50 °C. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Reaction Monitoring (Optional): Progress can be monitored by taking small aliquots, filtering them through a syringe filter to remove the catalyst, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Catalyst Removal: Once the reaction is complete, cool the flask to room temperature. Carefully vent the excess hydrogen pressure. Purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of methanol. Caution: Palladium on carbon can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
Aqueous Workup: Redissolve the residue in 50 mL of deionized water. Extract the aqueous solution three times with 50 mL portions of ethyl acetate to remove non-polar impurities.
-
Product Isolation: The final product, 4-hydroxybutanoic acid, is highly water-soluble and often exists in equilibrium with its lactone, gamma-butyrolactone (GBL).
-
To isolate GBL: Acidify the aqueous layer with concentrated HCl to pH ~2 and heat to 80-90 °C for 1-2 hours to promote lactonization. Cool the solution and extract with ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield GBL.
-
To isolate the sodium salt (Sodium Oxybate): Carefully neutralize the aqueous solution to pH 7.0 with sodium hydroxide. Evaporation of the water will yield the sodium salt of GHB.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of 4-hydroxybutanoic acid.
Data Presentation and Characterization
Table 2. Expected Results and Catalyst Comparison
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Typical Reaction Time (h) | Typical Yield of GBL (%) | Notes |
| 10% Pd/C | 3-4 | 40-50 | 4-8 | 85-95 | Good general-purpose catalyst, lower risk of side reactions. |
| Raney® Ni | 3-4 | 40-50 | 3-6 | 80-90 | More active but may require careful handling and can promote side reactions.[7] |
Product Characterization (Gamma-Butyrolactone - GBL)
-
¹H-NMR (CDCl₃, 400 MHz): δ 4.35 (t, 2H), 2.50 (t, 2H), 2.30 (quint, 2H).
-
¹³C-NMR (CDCl₃, 100 MHz): δ 177.5 (C=O), 69.1 (-O-CH₂-), 29.5 (-CH₂-), 27.8 (-CH₂-).
-
GC-MS: Molecular ion (m/z) = 86.0. Analysis can be performed on an Agilent 5973 or similar instrument.[2]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Conversion | 1. Catalyst deactivation (pH too low).2. Insufficient hydrogen pressure or leak.3. Insufficient reaction time. | 1. Re-check and ensure pH is not below 4.0.2. Check system for leaks and ensure adequate H₂ supply.3. Extend reaction time and monitor by TLC/GC-MS. |
| Low Yield | 1. Incomplete lactonization during workup.2. Product loss during extraction. | 1. Ensure pH is ~2 and heating is adequate for lactonization.2. Perform additional extractions with ethyl acetate. |
| Formation of Side Products | 1. Over-reduction of carboxylic acid to diol (1,4-butanediol).2. Aldehyde polymerization. | 1. Use a less aggressive catalyst (Pd/C instead of Raney Ni) or lower temperature/pressure.2. Ensure vigorous stirring and immediate hydrogenation. |
Conclusion
This application note details a robust and efficient method for the catalytic conversion of this compound into 4-hydroxybutanoic acid and its corresponding lactone. By combining acid-catalyzed hydrolysis and catalytic hydrogenation in a one-pot process, this protocol provides a reliable pathway for synthesizing a key neurochemical, thereby supporting advancements in pharmaceutical and metabolic research. The provided guidelines for protocol execution, optimization, and troubleshooting serve as a valuable resource for scientists in the field.
References
- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. Modular Isotopomer Synthesis of γ-Hydroxybutyric Acid for a Quantitative Analysis of Metabolic Fates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CA1105059A - Process for preparing polyols from a cyclic acetal - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. 3-[1,3]Dioxolan-2-yl-propionic acid 97% | CAS: 4388-56-1 | AChemBlock [achemblock.com]
Application Notes & Protocols: Synthesis of N-Substituted γ-Lactams and Pyrrolidines from 3-(1,3-Dioxolan-2-yl)propanoic Acid
Introduction: A Versatile Building Block for Privileged Scaffolds
In the landscape of medicinal chemistry and drug development, the pyrrolidine and γ-lactam (pyrrolidin-2-one) rings are considered "privileged scaffolds." Their unique three-dimensional structure and physicochemical properties make them cornerstones in the design of a vast array of biologically active compounds, targeting everything from central nervous system disorders to infectious diseases and cancer.[1][2][3] The five-membered nitrogen-containing ring system allows for efficient exploration of pharmacophore space, enhancing molecular complexity and improving interactions with biological targets.[4][5]
The synthetic utility of a starting material is often defined by its ability to be transformed into these valuable scaffolds efficiently and with high diversity. 3-(1,3-Dioxolan-2-yl)propanoic acid is an exemplary building block in this regard. It serves as a stable, commercially available precursor to 4-oxobutanoic acid, a bifunctional C4 synthon. The 1,3-dioxolane group acts as a robust protecting group for a reactive aldehyde functionality, allowing for selective manipulation of the carboxylic acid moiety if needed. More commonly, it provides a convenient handle for the strategic unmasking of the aldehyde to trigger cyclization cascades.
This guide provides a comprehensive overview and detailed protocols for a powerful synthetic sequence that transforms this compound into a diverse library of N-substituted γ-lactams and their corresponding pyrrolidines. The core of this strategy is a one-pot deprotection, reductive amination, and subsequent lactamization, followed by an optional final reduction.
Section 1: The Gateway Intermediate: Generating 4-Oxobutanoic Acid
The entire synthetic pathway hinges on the efficient generation of 4-oxobutanoic acid (succinic semialdehyde). This is achieved through the acid-catalyzed hydrolysis of the 1,3-dioxolane protecting group.
Causality of Experimental Design:
The acetal linkage of the dioxolane is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions. The mechanism involves protonation of one of the dioxolane oxygens, followed by ring-opening and attack by water to release the free aldehyde and ethylene glycol.[6] Using a dilute aqueous acid like hydrochloric acid (HCl) provides both the catalytic protons (as H₃O⁺) and the excess water required to drive the reversible reaction to completion.[7][8]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-(1,3-Dioxolan-2-yl)propanoic acid
Welcome to the technical support guide for 3-(1,3-Dioxolan-2-yl)propanoic acid. This document provides in-depth troubleshooting advice and detailed protocols for the purification of this compound, designed for chemistry professionals in research and development. Our guidance is rooted in mechanistic principles to help you overcome common challenges and achieve high purity.
Section 1: Critical Compound Properties & Stability
Understanding the inherent properties of this compound is the foundation for selecting a successful purification strategy. The molecule contains two key functional groups: a carboxylic acid and a cyclic acetal (dioxolane). While the carboxylic acid offers a handle for manipulation (e.g., salt formation), the acetal group presents a significant stability challenge.
Key Insight: The Acid-Labile Acetal
The 1,3-dioxolane ring is an acetal, which serves as a protecting group for an aldehyde. Acetals are notoriously unstable under acidic conditions, readily hydrolyzing back to the parent aldehyde and diol.[1] Conversely, they are highly stable in neutral and basic media.[2][3][4] This pH sensitivity is the single most critical factor to consider during all purification steps. Any exposure to strong or even mild acids (including acidic silica gel) can regenerate the aldehyde functionality, leading to a complex mixture of impurities.
Diagram: Acid-Catalyzed Hydrolysis
The diagram below illustrates the mechanism of acid-catalyzed hydrolysis, the primary degradation pathway for this compound.
Caption: Acid-catalyzed hydrolysis pathway of the dioxolane ring.
Table 1: Physical & Chemical Properties
This table summarizes key physical properties to guide your experimental setup.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄ | [5][6] |
| Molecular Weight | 146.14 g/mol | [5][6] |
| Physical Form | Liquid | [7] |
| Boiling Point | 246.1°C at 760 mmHg | [5] |
| Density | ~1.22 g/cm³ | [5] |
| CAS Number | 4388-56-1 | [5][6][7] |
| Purity (Commercial) | Typically ~95% | [6][7] |
Section 2: Purification Method Selection (FAQs)
This section addresses common questions regarding the selection of an appropriate purification strategy.
Q1: What is the best first-pass purification method for crude this compound?
Answer: Vacuum distillation is the most effective and scalable method for the initial purification. Given its high boiling point at atmospheric pressure, distillation under reduced pressure is essential to prevent thermal decomposition. This technique is excellent for removing non-volatile impurities (salts, polymerization products) and some lower-boiling organic solvents or reagents.
Q2: My product purity is stuck at ~95% after distillation. What are the likely remaining impurities?
Answer: If you have already removed baseline impurities, the remaining contaminants are likely structurally similar compounds with close boiling points. The most probable impurity is 3-oxopropanoic acid (the hydrolysis product) or unreacted starting materials from the synthesis. Standard distillation may not resolve these. In this case, fractional distillation or chromatography should be considered.
Q3: Can I use recrystallization to purify this compound?
Answer: Direct recrystallization is challenging because the compound is a liquid at room temperature.[7] However, you can use an indirect method by converting the carboxylic acid to a salt. By reacting the crude acid with a suitable base (e.g., sodium bicarbonate, cyclohexylamine), you can form a salt that is likely a solid. This solid salt can then be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to remove non-acidic impurities.[8][9] Afterward, the purified salt is carefully re-acidified (see Protocol 2) and extracted to recover the pure liquid acid. This is a powerful technique for removing neutral, close-boiling impurities.
Q4: Is column chromatography a viable option? What are the risks?
Answer: Yes, but with significant precautions. The primary risk is on-column hydrolysis due to the acidic nature of standard silica gel. If you must use chromatography:
-
Use Neutralized Silica: Slurry the silica gel with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) before packing the column.
-
Consider Alumina: Basic or neutral alumina can be a better alternative to silica gel.
-
Run it Quickly: Do not let the compound sit on the column for extended periods.
Workflow: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
Section 3: Troubleshooting Guides
Guide 1: Issues During Aqueous Work-up & Extraction
-
Problem: Purity decreases after washing the organic layer with dilute acid (e.g., 1M HCl).
-
Cause: You have induced hydrolysis of the dioxolane ring. The acetal is not stable to aqueous acid.[1]
-
Solution: Never wash with acid. To remove basic impurities, use a saturated sodium bicarbonate solution or a phosphate buffer at pH 7-8. To remove acidic starting materials or byproducts, perform a basic extraction as described in Protocol 2.
-
-
Problem: Persistent emulsion forms during extraction with sodium bicarbonate.
-
Cause: The sodium salt of your carboxylic acid is acting as a surfactant.
-
Solution: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. This "salts out" the organic material and helps break the emulsion. Avoid vigorous shaking; use gentle inversions instead.
-
Guide 2: Issues During Vacuum Distillation
-
Problem: The product appears to be darkening or decomposing in the distillation flask.
-
Cause: The distillation temperature is too high, or there are residual acidic impurities catalyzing decomposition.
-
Solution:
-
Improve Vacuum: Ensure your vacuum pump is pulling a strong vacuum (<1 mmHg if possible) to lower the boiling point.
-
Neutralize Beforehand: Wash the crude material with a bicarbonate solution and dry it thoroughly before distilling.
-
Use Kugelrohr: For small scales, a Kugelrohr apparatus minimizes the residence time at high temperatures.
-
-
-
Problem: The distillate is still impure, with a compound of a very similar boiling point.
-
Cause: Simple distillation is not providing enough theoretical plates for separation.
-
Solution: Switch to fractional distillation . Use a Vigreux column or a column packed with structured packing (e.g., Raschig rings, metal sponge) between the flask and the condenser to increase separation efficiency.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Pre-treatment: Place the crude this compound in a separatory funnel with an equal volume of ethyl acetate. Wash the solution with saturated sodium bicarbonate (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Setup: Assemble a vacuum distillation apparatus using a round-bottom flask appropriately sized for your material volume (ideally 1/2 to 2/3 full). Use a short-path distillation head for maximum efficiency. Ensure all glass joints are properly sealed with vacuum grease.
-
Distillation: Attach the apparatus to a high-vacuum line with a cold trap. Begin heating the distillation flask gently in an oil bath.
-
Fraction Collection: Discard any initial low-boiling fractions (forerun). Collect the main fraction at a stable head temperature and pressure. The expected boiling point will be significantly lower than 246°C depending on the vacuum achieved.
-
Completion: Stop the distillation when the temperature rises or drops, or when you see signs of decomposition in the pot. Release the vacuum carefully before turning off the pump.
Protocol 2: Purification via Salt Recrystallization
-
Salt Formation: Dissolve the crude acid in a suitable solvent like diethyl ether or ethyl acetate (approx. 5-10 mL per gram). Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until effervescence ceases and the aqueous phase is basic (pH > 8).
-
Isolation: Separate the layers. The sodium salt of your product is now in the aqueous layer. Wash the aqueous layer with diethyl ether (2x) to remove any neutral organic impurities.
-
Recrystallization (Optional, if salt is solid): If a solid precipitates, or if you can evaporate the water to get a solid, you can recrystallize the salt. Common solvents for carboxylate salts include hot water or ethanol.[10][11]
-
Re-acidification: Cool the purified aqueous salt solution in an ice bath. With vigorous stirring, slowly add 3M HCl dropwise until the pH is ~2-3. The solution may become cloudy as the water-insoluble acid forms.
-
Extraction: Extract the liberated pure acid from the aqueous layer with a clean organic solvent like dichloromethane or ethyl acetate (3x).
-
Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified liquid product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. echemi.com [echemi.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | 4388-56-1 [sigmaaldrich.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 3-(1-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scaling the Synthesis of 3-(1,3-Dioxolan-2-yl)propanoic Acid
Welcome to the technical support center for the synthesis and scale-up of 3-(1,3-dioxolan-2-yl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals who are working with this versatile building block. As a bifunctional molecule containing a protected aldehyde and a carboxylic acid, it presents unique challenges during large-scale production. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure the success and efficiency of your scale-up campaigns.
Core Synthesis Pathway: An Overview
The most common and direct route to this compound involves the protection of the aldehyde group of a succinaldehydic acid precursor (often handled as its more stable methyl ester, methyl 3-formylpropionate) as a cyclic acetal using ethylene glycol. The reaction is typically acid-catalyzed. If starting from the ester, a final hydrolysis step is required to yield the target carboxylic acid.
Below is a generalized workflow for this synthesis.
Caption: General workflow for the two-step synthesis of the target acid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up in a practical Q&A format.
Question 1: My yield for the acetal formation step is consistently low, and I see significant amounts of starting aldehyde remaining. What's going wrong?
Answer: This is a classic challenge related to the equilibrium nature of acetal formation. The reaction of an aldehyde with a diol to form a cyclic acetal is reversible.[1] To achieve high conversion, the equilibrium must be shifted towards the product side.
-
Probable Cause A: Inefficient Water Removal. The formation of the acetal releases one equivalent of water. According to Le Châtelier's principle, this water must be removed as it forms to drive the reaction to completion. On a lab scale, this is often manageable, but during scale-up, water removal can become inefficient.
-
Solution: Employ a Dean-Stark apparatus with a suitable solvent (like toluene or cyclohexane) that forms an azeotrope with water.[2][3] Ensure the reflux rate is sufficient to carry over the water azeotrope and that the collection arm of the trap is functioning correctly. For very large scales, consider using molecular sieves or a reactive water scavenger like trialkyl orthoformates.[3]
-
-
Probable Cause B: Insufficient Catalyst or Catalyst Activity. The reaction requires an acid catalyst. An inadequate amount or a deactivated catalyst will result in slow and incomplete conversion.
-
Solution: The typical catalyst is p-toluenesulfonic acid (p-TsOH) at 0.5-2 mol%. Ensure the catalyst is dry and has not degraded. If the reaction stalls, a small additional charge of the catalyst can sometimes restart it. However, avoid excessive acid as it can promote side reactions.
-
-
Probable Cause C: Sub-optimal Reagent Stoichiometry. While a 1:1 ratio of aldehyde to diol is theoretically required, using a slight excess of the diol can help shift the equilibrium.
-
Solution: Use a 1.1 to 1.5 molar excess of ethylene glycol. Since ethylene glycol is typically removed during the workup, using a moderate excess is a cost-effective way to improve conversion.
-
Question 2: During the aqueous workup after saponification, my product seems to be decomposing. My final isolated yield is much lower than expected based on in-process analysis.
Answer: This issue points directly to the primary liability of the 1,3-dioxolane group: its instability to aqueous acid.[4][5] The acetal acts as a protecting group precisely because it can be removed under acidic conditions to regenerate the aldehyde.
-
Probable Cause: Accidental Deprotection. During the acidification step (to protonate the carboxylate salt back to the free carboxylic acid), you are creating the exact conditions required for hydrolysis: water and acid. If the local pH drops too low or the product is held in the acidic aqueous phase for too long, the dioxolane ring will open, regenerating the water-soluble and reactive succinaldehydic acid.
-
Solution 1 (Controlled Acidification): Cool the reaction mixture (0-10 °C) before and during acidification. Add the acid (e.g., 1-2M HCl) slowly and with vigorous stirring to avoid localized areas of high acidity. Monitor the pH closely and stop the addition once the pH is in the range of 3-4, which is sufficient to protonate the carboxylic acid without aggressively hydrolyzing the acetal.
-
Solution 2 (Rapid Extraction): Have the extraction solvent (e.g., ethyl acetate, dichloromethane) present during the acidification. As the free carboxylic acid is formed, it will be immediately partitioned into the organic layer, minimizing its contact time with the acidic aqueous environment.
-
Solution 3 (Alternative Workup): Consider using a milder acid for protonation, such as a buffered solution of citric acid or ammonium chloride, although this may be less practical at a very large scale.
-
Question 3: My final product is dark and viscous after distillation, and the purity is low. What causes this discoloration and how can I prevent it?
Answer: Discoloration and viscosity issues after distillation often indicate thermal decomposition or polymerization.
-
Probable Cause A: High Distillation Temperature. this compound has a relatively high boiling point.[6] Attempting to distill it at atmospheric pressure will require temperatures that can cause decomposition. Trace amounts of residual acid or base from the workup can catalyze this decomposition.
-
Solution: Always perform the distillation under reduced pressure (vacuum distillation). This significantly lowers the required temperature, preserving the integrity of the molecule. Ensure your vacuum system is robust and can achieve a stable, low pressure.
-
-
Probable Cause B: Polymerization of Aldehydic Impurities. If your product is contaminated with the deprotected aldehyde (succinaldehydic acid), this impurity can polymerize upon heating. Aldehydes, especially dialdehydes, are prone to polymerization.[7]
-
Solution: Ensure the workup is performed correctly to minimize deprotection, as described in Question 2. A thorough wash of the organic extracts with a neutral brine solution can help remove any residual acid catalyst before the distillation step.
-
Caption: A decision tree for common scale-up problems.
Frequently Asked Questions (FAQs)
Q: What are the critical process parameters to monitor during scale-up? A: The most critical parameters are:
-
Temperature: Control exotherms during catalyst addition and maintain a steady reflux for efficient water removal.
-
Rate of Water Removal: During acetal formation, the rate at which water is collected in the Dean-Stark trap is a direct indicator of the reaction rate. A slowdown indicates the reaction is nearing completion or has stalled.
-
pH: During the workup, pH must be tightly controlled to ensure complete protonation of the product without causing deprotection.
-
Pressure: During final distillation, a stable, low vacuum is essential to prevent thermal degradation.
Q: Are there alternatives to a Dean-Stark trap for water removal on a large scale? A: Yes. While a Dean-Stark trap is common, on an industrial scale, you might use a continuous process where the reaction mixture is passed through a bed of molecular sieves. Another advanced method involves pervaporation, where a membrane selectively removes water from the reaction mixture. However, for most pilot-plant and moderate-scale production, an appropriately sized Dean-Stark apparatus remains the most practical choice.
Q: What are the recommended storage conditions for this compound? A: The product should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6] It is important to protect it from moisture and acidic vapors, which could slowly hydrolyze the acetal over time. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q: What analytical methods are best for quality control? A: A multi-pronged approach is best:
-
¹H NMR: Confirms the structure and can be used to determine purity by integrating the characteristic peaks of the product against any remaining starting materials or by-products. The triplet for the methine proton of the dioxolane ring (around 4.9-5.1 ppm) is a key diagnostic signal.
-
Gas Chromatography (GC) or GC-MS: Excellent for assessing purity, especially for detecting volatile impurities. The sample may need to be derivatized (e.g., converted to its methyl ester) to improve volatility.
-
Acid-Base Titration: A simple and effective method to determine the molar concentration of the carboxylic acid, providing a measure of overall assay.
Key Process Parameters & Data Summary
The table below summarizes typical parameters for a successful batch synthesis. Note that these may require optimization for your specific equipment and scale.
| Parameter | Step 1: Acetal Formation | Step 2: Saponification & Workup |
| Key Reagents | Methyl 3-formylpropionate, Ethylene Glycol (1.2 eq) | NaOH or KOH (1.1 eq), 2M HCl |
| Catalyst | p-TsOH (0.01 eq) | N/A |
| Solvent | Toluene (to facilitate azeotropic water removal) | Water, Ethyl Acetate (for extraction) |
| Temperature | Reflux (approx. 110-120 °C) | 25-40 °C (Saponification); 0-10 °C (Acidification) |
| Reaction Time | 4-12 hours (or until water collection ceases) | 1-3 hours (Saponification) |
| In-Process Control | Monitor water collection in Dean-Stark trap; TLC/GC | Monitor ester disappearance by TLC/GC; Control pH during workup |
| Typical Yield | >95% (Intermediate) | 85-95% (Isolated product after distillation) |
| Typical Final Purity | N/A | >97% (by GC and NMR) |
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. Succinaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Workup of 3-(1,3-Dioxolan-2-yl)propanoic acid
A Guide to Preventing Hydrolysis and Ensuring Product Integrity
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-(1,3-Dioxolan-2-yl)propanoic acid and facing challenges with the stability of the dioxolane protecting group during reaction workup. As Senior Application Scientists, we understand that maintaining the integrity of acid-sensitive functionalities is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you confidently navigate your experimental procedures.
The Challenge: Intramolecular Acid-Catalyzed Hydrolysis
The core issue with this compound lies in its bifunctional nature. The molecule contains both a carboxylic acid and a cyclic acetal (dioxolane). While the dioxolane group is stable under neutral to strongly basic conditions, it is highly susceptible to acid-catalyzed hydrolysis[1][2]. The proximate carboxylic acid group can act as an intramolecular catalyst, promoting the cleavage of the acetal, especially in the presence of water during a standard aqueous workup. This leads to the formation of the undesired aldehyde-acid, compromising yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound decomposing during workup?
Your compound is likely undergoing intramolecular acid-catalyzed hydrolysis. The carboxylic acid moiety protonates one of the oxygens of the dioxolane ring, initiating a cascade that leads to the opening of the ring and formation of a hemiacetal, which is in equilibrium with the aldehyde form. The presence of water during the workup facilitates this reaction.
Q2: At what pH is the dioxolane group most stable?
The dioxolane group is most stable in neutral to basic conditions (pH > 7). It is highly labile in acidic environments (pH < 7), with the rate of hydrolysis increasing as the pH decreases[3].
Q3: Can I use a strong base like sodium hydroxide for the workup?
While the dioxolane group itself is stable to strong bases, using a strong base like NaOH is generally not recommended if your molecule contains other base-sensitive functional groups (e.g., esters, which could be saponified). A mild base like sodium bicarbonate is usually sufficient to deprotonate the carboxylic acid without causing unwanted side reactions[4].
Q4: My reaction solvent is water-miscible (e.g., THF, acetonitrile). How does this affect my workup strategy?
For water-miscible solvents, a direct aqueous extraction is not feasible. The typical approach is to first remove the bulk of the organic solvent under reduced pressure (rotoevaporation)[5]. The resulting residue can then be redissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and proceed with one of the recommended workup protocols below.
Troubleshooting Guide: Scenarios & Solutions
| Observed Problem | Probable Cause | Recommended Solution(s) |
| Significant amount of aldehyde-acid byproduct observed by NMR/LC-MS after workup. | Intramolecular acid-catalyzed hydrolysis during aqueous extraction. | 1. Basic Aqueous Workup: Use a saturated solution of sodium bicarbonate to extract the carboxylic acid as its sodium salt. This keeps the medium basic and prevents protonation of the dioxolane. 2. Non-Aqueous Workup: If the product is extremely sensitive, avoid water altogether. |
| Product is partially soluble in the aqueous basic layer, leading to low recovery. | The deprotonated carboxylate salt has some solubility in the organic phase, or the organic solvent has some miscibility with water. | 1. Use of Brine: After the basic extraction, wash the organic layer with brine (saturated NaCl solution) to "salt out" the dissolved organic product and reduce the amount of dissolved water[6]. 2. Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent. |
| Formation of an emulsion during extraction. | High concentration of salts or polar compounds at the interface between the organic and aqueous layers. | 1. Addition of Brine: Add saturated NaCl solution to break up the emulsion. 2. Filtration through Celite: Filter the entire mixture through a pad of Celite. |
| The desired product is highly polar and difficult to extract from the aqueous phase after acidification. | The product has high water solubility even in its protonated form. | 1. Continuous Liquid-Liquid Extraction: Use a specialized glassware setup for continuous extraction with an appropriate organic solvent. 2. Lyophilization: Freeze-dry the aqueous layer to remove water, then extract the solid residue with an organic solvent[1][7]. 3. Solid-Phase Extraction (SPE): Pass the aqueous solution through a reverse-phase or ion-exchange SPE cartridge to retain the product, which can then be eluted with an organic solvent[8][9][10]. |
Detailed Experimental Protocols
Protocol 1: Mild Basic Aqueous Workup
This is the most common and generally effective method for isolating this compound and its derivatives.
-
Solvent Removal (if necessary): If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.
-
Dissolution: Dissolve the reaction residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basic Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently swirl and vent the funnel frequently to release the CO₂ gas that evolves from the acid-base reaction[4]. Shake the funnel and allow the layers to separate.
-
Separation: Drain the aqueous layer (which now contains the sodium salt of your product) into a clean flask.
-
Re-extraction: Extract the organic layer one or two more times with the NaHCO₃ solution to ensure complete recovery of the acidic product. Combine all aqueous extracts.
-
Back-wash (Optional but Recommended): Wash the combined aqueous extracts with a small amount of the organic solvent (e.g., ethyl acetate) to remove any non-acidic, organic-soluble impurities. Discard the organic wash.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~3-4, check with pH paper). The product should precipitate out if it is a solid, or it will be in its neutral, organic-soluble form.
-
Final Extraction: Extract the acidified aqueous solution with several portions of a fresh organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product[6].
Protocol 2: Non-Aqueous Workup with Triethylamine
This method is suitable for highly acid-sensitive compounds or when an aqueous workup is problematic. It relies on forming a salt with a volatile organic base.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the reaction solvent.
-
Salt Formation: Dissolve the crude residue in a minimal amount of a suitable organic solvent (e.g., DCM). Add 1.1 to 1.5 equivalents of triethylamine (TEA) to form the triethylammonium carboxylate salt.
-
Purification by Chromatography: Directly load the resulting solution onto a silica gel column. The triethylammonium salt is generally more polar than the free acid and may behave differently during chromatography. Alternatively, the addition of a small amount of TEA to the eluent can suppress streaking of the acidic compound on the silica gel.
-
Removal of TEA: After column chromatography, the TEA can be removed by co-evaporation with a solvent like toluene under reduced pressure, or by dissolving the product in an appropriate solvent and washing with a minimal amount of cold, dilute acid if the product can tolerate brief exposure.
Protocol 3: Alternative Purification Techniques for Highly Polar Products
If extraction-based workups prove inefficient due to the high polarity of the target molecule, consider these alternatives:
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18 for reverse-phase or a weak anion exchanger like DEAE) according to the manufacturer's instructions.
-
Load the crude reaction mixture (dissolved in a suitable solvent) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove impurities.
-
Elute the desired product with a stronger solvent.
-
-
Lyophilization (Freeze-Drying):
-
After a basic aqueous extraction (Protocol 1, steps 1-6), freeze the aqueous solution containing the sodium salt of your product using a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the frozen sample to remove the water, leaving behind the solid sodium salt and any other non-volatile components.
-
The solid residue can then be further purified by recrystallization or chromatography[1][11].
-
Visualizing the Process
Hydrolysis Mechanism of this compound
Caption: Intramolecular acid-catalyzed hydrolysis pathway.
Decision Tree for Workup Strategy
Caption: Selecting the appropriate workup method.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. study.com [study.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. [Research progress on lyophilization for pretreatment of emerging organic contaminants in environmental samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why Organic Solvents Matter in Freeze Drying: Solubility, Stability, and Structure | Buchi.com [buchi.com]
Technical Support Center: Analytical Methods for Monitoring Reaction Progress
Welcome to the Technical Support Center for Analytical Methods in Reaction Monitoring. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate data to drive their projects forward. As a senior application scientist, I understand that the success of your work hinges on the integrity of your analytical data. This resource is structured to provide not just procedural steps, but the underlying scientific principles and field-tested insights to help you troubleshoot common issues and optimize your methodologies.
The core philosophy of this guide is built on the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Every protocol and troubleshooting tip is designed to be a self-validating system, empowering you to generate reliable and reproducible results.
Choosing the Right Analytical Tool for the Job
The selection of an appropriate analytical method is critical for effectively monitoring a chemical reaction.[1] The choice depends on several factors, including the need for quantitative data, the complexity of the reaction mixture, and the required speed of analysis.[1]
| Technique | Principle | Quantitative Analysis | Speed (per sample) | Structural Information | Online Monitoring | Instrumentation Cost |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Requires calibration curves and response factors for each analyte. | Slower (minutes per sample). | Limited (retention time). | Possible with automated sampling. | Moderate. |
| GC-MS | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Can be quantitative with an internal standard. | Faster (minutes per sample). | High (mass spectrum). | Possible with specialized setups. | Moderate to High. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Highly quantitative using an internal standard. | Slower (minutes per sample). | Very High (detailed molecular structure). | Possible with flow-NMR.[2] | High. |
| FTIR Spectroscopy | Vibrational transitions of functional groups. | Can be quantitative, but often used for qualitative monitoring of functional group changes. | Very Fast (seconds per sample). | Moderate (functional groups). | Excellent for in-situ monitoring.[3][4] | Low to Moderate. |
| UV-Vis Spectroscopy | Electronic transitions in conjugated systems. | Highly quantitative for chromophoric species. | Very Fast (seconds per sample). | Limited (presence of chromophores). | Excellent for online monitoring.[5][6] | Low. |
| Mass Spectrometry (Direct Infusion) | Ionization and mass-to-charge ratio analysis. | Can be semi-quantitative or quantitative with standards. | Very Fast (seconds to minutes per sample). | High (mass of components). | Excellent for real-time monitoring.[7][8][9] | Moderate to High. |
Workflow for Selecting an Analytical Method
Caption: Decision tree for selecting an appropriate analytical method for reaction monitoring.
Chromatography Troubleshooting (HPLC & GC)
Chromatographic techniques are workhorses for reaction monitoring, offering excellent separation of complex mixtures. However, they are susceptible to a range of issues that can compromise data quality.
High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: My peak shapes are tailing. What are the common causes and solutions?
A1: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase or issues within the HPLC system.
-
Causality: Tailing can be caused by active sites on the column packing (e.g., exposed silanols interacting with basic compounds), column overload, or inappropriate mobile phase pH.[10] For basic compounds, a slightly acidic mobile phase can improve peak shape.[10]
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte's pKa to maintain a consistent ionization state.
-
Reduce Sample Concentration: Column overload can lead to tailing.[11] Try diluting your sample and reinjecting.
-
Use a Different Column: If exposed silanols are the issue, consider an end-capped column or a column with a different stationary phase.
-
System Check: Look for dead volume in fittings or tubing which can contribute to peak broadening.[12]
-
Q2: I'm observing a drifting baseline. How can I stabilize it?
A2: A drifting baseline can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, or a contaminated detector cell.[13]
-
Causality: In gradient elution, impurities in one of the solvents can cause a drifting baseline as the mobile phase composition changes. Temperature fluctuations in the column or detector can also lead to drift.
-
Troubleshooting Protocol:
-
Mobile Phase Check: Ensure your mobile phase components are thoroughly mixed and degassed.[11] Use high-purity, HPLC-grade solvents.[11]
-
Temperature Control: Use a column oven to maintain a constant temperature.[14]
-
System Flush: Flush the system, including the detector flow cell, with a strong solvent like isopropanol to remove any contaminants.[13]
-
Lamp Check: A failing detector lamp can also cause baseline instability.
-
Troubleshooting Flowchart: HPLC Peak Tailing
Caption: A systematic approach to troubleshooting peak tailing in HPLC.
Gas Chromatography (GC)
Frequently Asked Questions (FAQs)
Q1: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?
A1: Ghost peaks are extraneous peaks that appear in a chromatogram, often from carryover from a previous injection or contamination in the system.[15]
-
Causality: This can be due to residue in the injection port, a contaminated syringe, or column bleed.
-
Troubleshooting Steps:
-
Run a Blank: Inject a blank solvent to see if the ghost peaks persist. This helps isolate the source of contamination.
-
Clean the Injector: The injector liner is a common source of contamination. Replace or clean the liner.[16][17]
-
Condition the Column: Bake out the column at a high temperature (within its limits) to remove contaminants.[15]
-
Check Carrier Gas Purity: Impurities in the carrier gas can also lead to baseline issues and ghost peaks.[17]
-
Q2: My retention times are shifting between runs. What's causing this?
A2: Inconsistent retention times are a common problem in GC and can point to issues with flow rate, temperature, or the column itself.[16]
-
Causality: Leaks in the system can cause fluctuations in the carrier gas flow rate.[18] An unstable oven temperature can also lead to retention time shifts.[18]
-
Troubleshooting Protocol:
-
Leak Check: Perform a leak check on the system, paying close attention to the septum and fittings.[15]
-
Verify Temperature Program: Ensure the oven temperature is stable and the temperature program is consistent between runs.
-
Column Conditioning: Column degradation can also affect retention times. Condition the column or replace it if necessary.
-
Spectroscopy Troubleshooting (NMR, IR, UV-Vis)
Spectroscopic methods provide real-time or near-real-time information about the chemical composition of a reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: My NMR peaks are broad. How can I improve the resolution?
A1: Broad peaks in an NMR spectrum can be caused by several factors, including poor shimming, sample inhomogeneity, or high sample concentration.[19]
-
Causality: Poor shimming results in a non-uniform magnetic field across the sample, leading to peak broadening. If the sample is not fully dissolved or is too concentrated, this can also degrade spectral quality.
-
Troubleshooting Steps:
Q2: How can I accurately quantify my reaction components using NMR?
A2: For accurate quantification, it is crucial to use an internal standard and ensure proper experimental setup.
-
Causality: The integral of an NMR peak is directly proportional to the number of nuclei giving rise to that signal.[20] By comparing the integral of an analyte peak to that of a known amount of an internal standard, you can determine its concentration.[1]
-
Protocol for Quantitative NMR (qNMR):
-
Choose an Internal Standard: Select a standard with a simple spectrum that does not overlap with your analyte signals and is soluble in the same solvent.[1]
-
Prepare the Sample: Accurately weigh the internal standard and your reaction mixture.
-
Acquire the Spectrum: Use a long relaxation delay (d1) to ensure all nuclei fully relax between scans, which is critical for accurate integration.
-
Process and Integrate: Carefully integrate the peaks of the analyte and the internal standard. The concentration can then be calculated based on the integral values and the known concentration of the standard.[1]
-
UV-Vis Spectroscopy
Frequently Asked questions (FAQs)
Q1: My absorbance readings are not linear with concentration (Beer's Law deviation). What could be the issue?
A1: Deviations from Beer's Law can occur at high concentrations or due to chemical effects.
-
Causality: At high concentrations, intermolecular interactions can alter the analyte's absorptivity.[21] Chemical equilibria, such as dimerization, can also lead to non-linearity.
-
Troubleshooting Steps:
-
Dilute the Sample: If the concentration is too high, diluting the sample can often restore linearity.[21]
-
Check for Chemical Changes: Consider if changes in pH or solvent could be affecting the analyte's chemical form.
-
Use an Appropriate Calibration Model: If non-linearity persists, a non-linear calibration curve may be necessary.[22]
-
Q2: I'm seeing unexpected peaks in my UV-Vis spectrum. What is the likely cause?
A2: Unexpected peaks are often due to contamination in the sample or cuvette.[21]
-
Causality: Impurities in the solvent or contamination of the cuvette can introduce absorbing species.
-
Troubleshooting Protocol:
-
Check Solvent Purity: Run a blank spectrum of your solvent to check for impurities.
-
Clean Cuvettes Thoroughly: Ensure your cuvettes are clean and free of any residue.
-
Filter the Sample: Particulate matter in the sample can cause light scattering, which may affect the spectrum.[22]
-
Mass Spectrometry (MS) for Real-Time Monitoring
Direct mass spectrometry techniques are powerful for real-time reaction monitoring, providing immediate feedback on the formation of products and intermediates.[7][8][9]
Frequently Asked Questions (FAQs)
Q1: How can I use mass spectrometry for real-time, quantitative reaction monitoring?
A1: Real-time MS can provide qualitative and quantitative information on the evolution of chemical concentrations.[7] Flow injection analysis coupled with a mass spectrometer is an effective method for this.[8][9]
-
Causality: By continuously introducing a small stream of the reaction mixture into the mass spectrometer, you can track the intensity of ions corresponding to reactants, intermediates, and products over time.
-
Experimental Workflow:
-
Setup: A syringe pump can be used to continuously draw a small aliquot from the reaction vessel and infuse it into the mass spectrometer's ion source.
-
Method Development: Optimize the MS parameters (e.g., ionization source settings) to achieve a stable signal for the compounds of interest.
-
Data Acquisition: Monitor the ion intensities of the relevant m/z values over the course of the reaction. This provides a kinetic profile of the reaction.
-
Workflow for Real-Time MS Reaction Monitoring
Caption: General workflow for real-time reaction monitoring using mass spectrometry.
Method Validation Best Practices
A validated analytical method is crucial for ensuring that your results are reliable and reproducible.[23][24]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte in the presence of other components.[25] | The method should be free from interference from impurities, degradants, or matrix components. |
| Accuracy | The closeness of the measured value to the true value.[25] | Percent recovery should be within a predefined range (e.g., 98-102%). |
| Precision | The closeness of agreement between a series of measurements.[25] | Relative Standard Deviation (RSD) should be below a certain threshold (e.g., <2%). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) should be ≥0.99.[23] |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable precision, accuracy, and linearity. | Defined by the linearity study. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with small variations in parameters like mobile phase composition, pH, or temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between method validation and method verification?
A1: Method validation is the comprehensive process of demonstrating that an analytical method is suitable for its intended purpose.[26] Method verification, on the other hand, is used to confirm that a previously validated method can be successfully implemented in a different laboratory or with different equipment.[26]
Q2: How do I handle validation failures?
A2: A systematic investigation is necessary to identify the root cause of the failure.
-
Poor Precision: Check for issues with equipment calibration or analyst technique.[26]
-
Low Accuracy: Verify the integrity of your reference standards and review the sample preparation procedure.[26]
-
Insufficient Robustness: The method may need further optimization to be less sensitive to small changes in experimental conditions.[26]
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. mt.com [mt.com]
- 4. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. shimadzu.com [shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. aelabgroup.com [aelabgroup.com]
- 19. Troubleshooting [chem.rochester.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. ossila.com [ossila.com]
- 22. microbiozindia.com [microbiozindia.com]
- 23. Analytical Method Validation in GMP: Best Practices – Pharma GMP [pharmagmp.in]
- 24. lgmpharma.com [lgmpharma.com]
- 25. elementlabsolutions.com [elementlabsolutions.com]
- 26. altabrisagroup.com [altabrisagroup.com]
Technical Support Center: A Guide to the Purification of Commercial 3-(1,3-Dioxolan-2-yl)propanoic acid
Welcome to the technical support center for 3-(1,3-Dioxolan-2-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who require this versatile building block in a high state of purity for their applications. Commercial grades of this compound, while suitable for some uses, often contain impurities that can interfere with sensitive downstream reactions, such as those in pharmaceutical synthesis.
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of purifying this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving the desired purity.
Section 1: Understanding the Impurity Profile
A crucial first step in any purification strategy is to understand the potential impurities. The commercial purity of this compound is often in the range of 95-97%[1][2][3]. Impurities typically arise from the synthesis process—commonly the acid-catalyzed reaction of a succinaldehydic acid precursor with ethylene glycol—or subsequent degradation.
Question 1: What are the most common impurities found in commercial this compound and how can I detect them?
Answer: The primary impurities can be categorized as starting materials, byproducts, or degradation products. The most significant challenge is the compound's sensitivity to acid-catalyzed hydrolysis[4].
Table 1: Common Impurities and Their Analytical Signatures
| Impurity Category | Specific Compound | Rationale for Presence | Key Analytical Signature (¹H NMR in CDCl₃) |
| Degradation Product | Succinaldehydic acid | Acid- or water-catalyzed hydrolysis of the dioxolane ring. | Aldehyde proton (CHO) signal at ~9.8 ppm (triplet). |
| Starting Material | Ethylene Glycol | Incomplete reaction or inefficient removal post-synthesis. | Broad singlet from hydroxyl groups (-OH) and a signal at ~3.7 ppm. |
| Byproduct | Water | Product of the acetal formation reaction; can promote hydrolysis. | Broad singlet, variable chemical shift. Best quantified by Karl Fischer titration. |
| Oligomers/Polymers | Various | Self-condensation of the aldehyde or polymerization of ethylene glycol. | Broad, unresolved humps in the baseline of the NMR spectrum. |
| Residual Solvents | Toluene, Heptane, etc. | Remnants from the manufacturing process. | Characteristic signals (e.g., Toluene: ~7.2-7.4 ppm and ~2.4 ppm). |
Section 2: Troubleshooting Purification Workflows
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question 2: My ¹H NMR spectrum shows a distinct peak around 9.8 ppm. What is this impurity and what is the most effective way to remove it?
Answer: A signal at approximately 9.8 ppm is characteristic of an aldehyde proton, which in this case is almost certainly succinaldehydic acid, the hydrolysis product of your target compound. Its presence indicates that the dioxolane protecting group has been partially cleaved. This is a common issue, especially if the material has been exposed to acidic conditions or moisture.
The most effective removal method is an acid-base liquid-liquid extraction , which exploits the acidic nature of your desired product while the aldehyde impurity remains neutral.
Caption: Workflow for removing neutral aldehyde impurities.
Question 3: I need to achieve >99.5% purity for a sensitive application. What is the recommended multi-step purification strategy?
Answer: For achieving high purity, a single technique is often insufficient. A combination of chemical separation and physical purification is the most robust approach.
-
Step 1: Acid-Base Extraction. As detailed in Question 2, this is highly effective for removing non-acidic impurities like residual aldehyde or neutral starting materials.
-
Step 2: High-Vacuum Distillation. this compound has a relatively high boiling point (246.1°C at 760 mmHg)[5], making vacuum distillation essential to prevent thermal decomposition. This step is excellent for removing non-volatile impurities (like oligomers or salts) and residual high-boiling solvents. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.
Question 4: Can I use silica gel column chromatography for purification? I'm concerned about product degradation.
Answer: Your concern is valid. Standard silica gel is inherently acidic and can cause significant hydrolysis of the dioxolane ring, leading to low yields and a less pure product. However, chromatography can be used if you take specific precautions:
-
Use Deactivated Silica: You can "neutralize" the silica gel before use. This is done by preparing a slurry of the silica in your eluent and adding a small amount of a volatile base, such as triethylamine (~1% v/v). The mobile phase should also be treated with the same amount of base.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.
-
Mobile Phase Selection: A typical mobile phase would be a gradient of ethyl acetate in hexanes. To ensure the carboxylic acid elutes properly and without excessive tailing, a small amount of acetic acid (~0.5-1%) should be added to the mobile phase. While this seems counterintuitive given the acid sensitivity, the presence of a proton source keeps the carboxylic acid protonated, leading to better peak shape. The key is to minimize the residence time on the column. Flash chromatography is preferred over gravity chromatography.
Caption: Decision tree for selecting a purification strategy.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to remove neutral and basic impurities.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
-
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
-
-
Procedure:
-
Dissolution: Dissolve the crude acid (1 part by weight) in an organic solvent like EtOAc (5-10 parts by volume).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas. Once gas evolution ceases, shake vigorously.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The desired product is now in the aqueous layer as its sodium salt. The organic layer contains neutral impurities and should be discarded.
-
Repeat: Extract the organic layer one more time with NaHCO₃ solution and combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH of the solution is ~3-4 (check with pH paper). The product will precipitate or form an oily layer.
-
Back-Extraction: Extract the acidified aqueous solution three times with fresh portions of EtOAc.
-
Washing & Drying: Combine the organic extracts. Wash once with brine to remove excess water. Dry the organic layer over anhydrous Na₂SO₄, then filter or decant the solution.
-
Concentration: Remove the solvent using a rotary evaporator to yield the purified liquid product.
-
-
Validation: Assess purity via ¹H NMR, looking for the absence of the aldehyde peak at 9.8 ppm.
Section 4: Frequently Asked Questions (FAQs)
Question 5: How should I properly store the purified this compound to prevent degradation?
Answer: To maintain purity, the compound must be protected from moisture and acid. Store the purified liquid in a tightly sealed amber glass bottle under an inert atmosphere (e.g., argon or nitrogen). Keep it in a cool, dry place, such as a desiccator or a refrigerator designated for chemical storage[5].
Question 6: The compound is a liquid at room temperature. Is it possible to purify it by recrystallization?
Answer: Direct recrystallization of the free acid is not practical due to its liquid state at room temperature[1]. However, an alternative is salt formation. You could react the carboxylic acid with a carefully chosen amine (e.g., dicyclohexylamine) to form a crystalline ammonium salt. This salt can then be recrystallized from a suitable solvent system. After achieving the desired purity, the salt is dissolved in water and acidified (as in the extraction protocol) to regenerate the pure liquid carboxylic acid. This method is more complex but can be very effective for removing stubborn impurities.
Question 7: What are the best analytical methods to confirm the final purity of my product?
Answer: A combination of techniques provides the most complete picture of purity:
-
¹H NMR and ¹³C NMR: Confirms the chemical structure and identifies organic impurities. Quantitative NMR (qNMR) with an internal standard can provide a highly accurate purity value.
-
GC-MS: Ideal for identifying and quantifying volatile impurities, such as residual solvents or the more volatile starting aldehyde[6][7].
-
Karl Fischer Titration: The definitive method for quantifying water content, which is critical for stability.
-
Acid Titration: A simple titration with a standardized base (e.g., NaOH) can determine the molar amount of the carboxylic acid, providing an assay of its concentration.
References
- 1. This compound | 4388-56-1 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 3-[1,3]Dioxolan-2-yl-propionic acid 97% | CAS: 4388-56-1 | AChemBlock [achemblock.com]
- 4. (PDF) The Hydrolysis of 1,3-Dioxolan and Its Alkyl [research.amanote.com]
- 5. echemi.com [echemi.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 3-(1,3-Dioxolan-2-yl)propanoic Acid
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or functionalized molecules is a critical step. 3-(1,3-Dioxolan-2-yl)propanoic acid (C₆H₁₀O₄) serves as an excellent case study for comparing the utility of various spectroscopic techniques. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, contextualized by a comparison with Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS). The causality behind spectral features and experimental choices is emphasized to provide actionable, field-proven insights.
The Subject Molecule: A Structural Overview
This compound is a bifunctional molecule featuring a carboxylic acid and a cyclic acetal (dioxolane ring). The acetal group serves as a common protecting group for aldehydes, making this and similar structures important intermediates in multi-step organic synthesis. Understanding its spectral signature is key to confirming its successful synthesis and purity.
Below is a diagram illustrating the molecular structure with atom numbering for the subsequent NMR analysis.
Caption: Structure of this compound with atom numbering.
Part 1: In-Depth NMR Analysis
NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment, connectivity, and number of protons and carbons, we can piece together the molecular puzzle.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the distinct chemical environments of protons. Based on established chemical shift principles, we can predict the spectrum for our target molecule.[1][2]
Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling To | Rationale |
| Hₐ (COOH) | 10.0 - 12.0 | broad singlet | 1H | - | The acidic proton is highly deshielded, and its signal is often broad due to hydrogen bonding and chemical exchange.[3][4][5] |
| Hₓ (CH on C3) | 4.8 - 5.2 | triplet | 1H | Hc | This is an acetal proton, significantly deshielded by two adjacent oxygen atoms. It is split into a triplet by the two neighboring Hc protons.[6] |
| Hₑ (CH₂ on C4/C5) | 3.8 - 4.1 | multiplet | 4H | Hₓ | These four protons of the dioxolane ring are chemically equivalent due to rapid conformational changes and are coupled to the acetal proton. |
| Hc (CH₂ on C2) | 2.5 - 2.8 | triplet | 2H | Hₓ | These methylene protons are alpha to the carbonyl group, causing deshielding. They are split into a triplet by the Hₓ proton.[4] |
| Hₒ (CH₂ on C1) | 1.9 - 2.2 | multiplet | 2H | Hc | These protons are adjacent to both the C2 methylene and the C3 acetal carbon, leading to a complex splitting pattern (multiplet). |
Note: Predicted values are based on typical ranges for functional groups in a standard deuterated solvent like CDCl₃.
The causality is clear: the electronegativity of oxygen atoms pulls electron density away from adjacent protons, shifting their signals "downfield" (to a higher ppm value). The splitting pattern, governed by the n+1 rule, directly reveals the number of neighboring protons, confirming the connectivity of the carbon chain.
¹³C NMR Spectroscopy: The Carbon Skeleton
Proton-decoupled ¹³C NMR spectroscopy reveals each unique carbon atom in the molecule as a single peak. The chemical shift is indicative of the carbon's functional group and electronic environment.[7]
Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C=O) | 175 - 185 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[5][8][9] |
| C6 (Acetal C) | 100 - 110 | The acetal carbon, bonded to two oxygen atoms, is significantly deshielded and appears in a characteristic region.[10] |
| C4, C5 (O-C H₂-C H₂-O) | 60 - 70 | These carbons are part of the dioxolane ring, bonded to one oxygen, resulting in a downfield shift compared to simple alkanes.[11][12][13] |
| C2 (-C H₂-COOH) | 30 - 40 | The carbon alpha to the carbonyl group is deshielded. |
| C3 (-C H₂-CH) | 25 - 35 | This is a standard aliphatic methylene carbon. |
The ¹³C NMR spectrum provides a direct count of the non-equivalent carbons, confirming the molecular formula's carbon count and corroborating the functional groups identified in the ¹H NMR and IR spectra.
Part 2: Comparison with Alternative Analytical Techniques
While NMR is powerful, a multi-technique approach provides the most robust characterization. FTIR and MS offer complementary information.
FTIR Spectroscopy: Probing Functional Groups
FTIR spectroscopy excels at rapidly identifying functional groups by detecting their vibrational frequencies. For this compound, the spectrum would be dominated by two key features:
-
Carboxylic Acid Group:
-
Dioxolane (Acetal) Group:
-
Multiple strong C-O stretching bands in the fingerprint region, typically between 1000-1200 cm⁻¹. These are characteristic of the acetal linkage.
-
Comparison Summary: NMR vs. FTIR
| Feature | NMR Spectroscopy | FTIR Spectroscopy |
| Information | Provides detailed atomic connectivity and the complete carbon-hydrogen framework. | Identifies specific functional groups present in the molecule. |
| Strengths | Unparalleled for complete structure elucidation. | Fast, requires minimal sample, and is excellent for reaction monitoring (e.g., appearance of C=O). |
| Limitations | Slower acquisition time, requires more sample, less sensitive to minor impurities. | Provides no information on how functional groups are connected. |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
For our target molecule (Molecular Weight: 146.14 g/mol ), under Electron Ionization (EI-MS), we would predict the following:
-
Molecular Ion (M⁺): A peak at m/z = 146, which may be weak or absent depending on its stability.
-
Key Fragments:
-
m/z = 73: A prominent peak corresponding to the [C₃H₅O₂]⁺ ion, formed by the characteristic cleavage of the C2-C3 bond adjacent to the dioxolane ring. This is a very common and diagnostic fragmentation for 2-substituted dioxolanes.[18][19]
-
m/z = 45: Loss of the carboxyl group, resulting in a [COOH]⁺ fragment.[20]
-
m/z = 101: Loss of the -CH₂COOH group (m/z = 59) is less likely but possible.
-
Fragments from the propanoic acid chain, such as cleavage leading to an ion at m/z = 74 ([CH₂CH₂COOH]⁺).[21][22]
-
Comparison Summary: NMR vs. MS
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information | Reveals the bonding arrangement of atoms. | Provides molecular weight and fragmentation patterns, which infer structure. |
| Strengths | Definitive structural information. | High sensitivity, provides exact mass, and is ideal for identifying compounds in mixtures (GC-MS, LC-MS). |
| Limitations | Lower sensitivity. | Isomers can produce identical or very similar spectra, making definitive identification difficult without standards. |
Part 3: Experimental Protocols & Workflows
Adherence to standardized protocols is essential for generating reproducible and trustworthy data.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), using a pipette. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal standard (δ = 0.0 ppm).
-
Dissolution: Cap the NMR tube and gently invert it several times to fully dissolve the sample. A brief sonication may be used if necessary.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C spectrum. For carboxylic acids, the acidic proton signal can sometimes be very broad; adding a drop of D₂O will cause this signal to disappear via H-D exchange, confirming its identity.[8]
Analytical Workflow Diagram
The following diagram illustrates a comprehensive workflow for the structural elucidation of the target compound.
Caption: A typical workflow for comprehensive structural analysis.
Conclusion
The structural analysis of this compound demonstrates the synergistic power of modern spectroscopic techniques. While FTIR provides a rapid confirmation of the key functional groups (carboxylic acid and acetal) and Mass Spectrometry confirms the molecular weight, only ¹H and ¹³C NMR spectroscopy can definitively map out the atomic connectivity and confirm the precise isomeric structure. For the research and drug development professional, a comprehensive approach utilizing all three techniques provides a self-validating system, ensuring the highest degree of scientific integrity and confidence in the synthesized material.
References
- 1. One moment, please... [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 11. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. 1,3-Dioxolane(646-06-0) 13C NMR spectrum [chemicalbook.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 18. benchchem.com [benchchem.com]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Interpreting the Mass Spectrum of 3-(1,3-Dioxolan-2-yl)propanoic acid: A Comparative Guide
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint, offering deep insights into the compound's structural motifs. This guide provides an in-depth analysis of the expected mass spectrum of 3-(1,3-Dioxolan-2-yl)propanoic acid, comparing its fragmentation behavior with simpler, related structures to illuminate the interplay of its functional groups.
The Target Molecule: this compound
This compound (C₆H₁₀O₄, Molecular Weight: 146.14 g/mol ) is a bifunctional organic molecule containing both a carboxylic acid and a cyclic acetal (dioxolane) group.[1][2][3] Understanding its behavior under electron ionization (EI) mass spectrometry requires consideration of the fragmentation pathways characteristic of each of these functional groups.
Principles of Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, high-energy electrons bombard the analyte molecule in the gas phase. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).[4][5] This molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals. The mass-to-charge ratio (m/z) of these ions is then measured, generating a mass spectrum that plots ion abundance against m/z. The fragmentation patterns are dictated by the stability of the resulting ions and neutral losses, providing a roadmap to the original molecular structure.[5]
Predicted Mass Spectrum and Fragmentation of this compound
The molecular ion peak (M⁺•) is expected at an m/z of 146. Given the presence of the relatively stable dioxolane ring, this peak may be of low to moderate intensity. The primary fragmentation pathways are anticipated to be driven by the carboxylic acid moiety and the cyclic acetal.
Key Predicted Fragments:
| m/z | Proposed Fragment Structure | Mechanistic Origin |
| 146 | [C₆H₁₀O₄]⁺• | Molecular Ion (M⁺•) |
| 129 | [M - OH]⁺ | α-cleavage of the carboxylic acid, loss of a hydroxyl radical.[3][6][7] |
| 101 | [M - COOH]⁺ | α-cleavage of the carboxylic acid, loss of the carboxyl radical.[3][7] |
| 73 | [C₃H₅O₂]⁺ | Cleavage of the bond between the dioxolane ring and the propanoic acid chain. This is a very characteristic ion for the 1,3-dioxolane moiety. |
| 45 | [COOH]⁺ | α-cleavage with the charge retained on the carboxyl group.[6] |
Predicted Fragmentation Pathway of this compound
Caption: Predicted major fragmentation pathways for this compound.
Comparative Analysis with Simpler Analogues
To better understand the contributions of each functional group to the overall mass spectrum, we will compare the predicted fragmentation of our target molecule with the known mass spectra of propanoic acid and 2-ethyl-1,3-dioxolane.
Propanoic Acid (C₃H₆O₂, MW: 74.08 g/mol )
Propanoic acid serves as a model for the carboxylic acid functionality. Its mass spectrum is well-characterized and exhibits fragmentation typical of short-chain carboxylic acids.[8][9]
Key Fragments in the Mass Spectrum of Propanoic Acid:
| m/z | Proposed Fragment Structure | Mechanistic Origin |
| 74 | [C₃H₆O₂]⁺• | Molecular Ion (M⁺•)[4][8] |
| 57 | [M - OH]⁺ | Loss of a hydroxyl radical.[9] |
| 45 | [COOH]⁺ | α-cleavage, loss of an ethyl radical. |
| 29 | [C₂H₅]⁺ | Ethyl cation. |
| 28 | [C₂H₄]⁺• or [CO]⁺• | Result of McLafferty rearrangement or subsequent fragmentation.[4] |
Fragmentation Pathway of Propanoic Acid
Caption: Major fragmentation pathways for propanoic acid.
The presence of strong peaks at m/z 57 and 45 in the spectrum of propanoic acid strongly supports the prediction of analogous fragments at m/z 129 and 101 for our target molecule.
2-Ethyl-1,3-dioxolane (C₅H₁₀O₂, MW: 102.13 g/mol )
This compound provides a model for the fragmentation of the 1,3-dioxolane ring system.[10][11] The fragmentation of cyclic acetals is often initiated by cleavage of the C-C bond adjacent to the ring.
Key Fragments in the Mass Spectrum of 2-Ethyl-1,3-dioxolane:
| m/z | Proposed Fragment Structure | Mechanistic Origin |
| 102 | [C₅H₁₀O₂]⁺• | Molecular Ion (M⁺•) |
| 73 | [C₃H₅O₂]⁺ | α-cleavage, loss of an ethyl radical. This is often the base peak.[10] |
| 45 | [C₂H₅O]⁺ | Fragmentation of the ring. |
Fragmentation Pathway of 2-Ethyl-1,3-dioxolane
Caption: Major fragmentation pathways for 2-ethyl-1,3-dioxolane.
The prominent fragment at m/z 73 in the spectrum of 2-ethyl-1,3-dioxolane is highly diagnostic for the dioxolane ring substituted at the 2-position. This strongly suggests that a fragment at m/z 73 will also be a significant peak in the spectrum of this compound, arising from the cleavage of the bond connecting the propanoic acid side chain to the dioxolane ring.
Synthesis of Interpretation: A Hybrid Fragmentation Pattern
The mass spectrum of this compound is expected to be a composite of the fragmentation behaviors of its carboxylic acid and dioxolane components. We can anticipate a spectrum that displays:
-
A molecular ion peak at m/z 146.
-
Fragments characteristic of the carboxylic acid group, namely the loss of a hydroxyl radical (m/z 129) and a carboxyl radical (m/z 101).
-
A prominent peak at m/z 73, which is a hallmark of the 2-substituted 1,3-dioxolane ring.
The relative abundances of these fragments will depend on the relative stabilities of the resulting ions. It is plausible that the m/z 73 ion could be the base peak due to the stability of the resulting oxonium ion.
Experimental Protocol for Mass Spectrum Acquisition
To experimentally verify the predicted fragmentation, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.
Objective: To obtain the electron ionization mass spectrum of this compound.
Materials:
-
This compound standard
-
High-purity solvent (e.g., methanol or dichloromethane)
-
GC-MS instrument equipped with an EI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the experimental spectrum with the predicted fragmentation pattern.
-
Rationale for Experimental Choices:
-
GC Separation: Gas chromatography is employed to ensure that a pure sample of the analyte enters the mass spectrometer, preventing interference from impurities.
-
Electron Ionization at 70 eV: This is the standard energy for EI-MS, as it provides reproducible fragmentation patterns and allows for comparison with library spectra.
-
Temperature Program: The oven temperature program is designed to ensure good chromatographic separation and peak shape for a compound of this polarity and volatility.
Conclusion
By systematically analyzing the functional groups present in this compound and comparing them to simpler model compounds, we can confidently predict its mass spectral fragmentation pattern. The expected spectrum will be a hybrid, exhibiting characteristic losses from the carboxylic acid and a prominent ion indicative of the dioxolane ring. This comparative approach is a powerful strategy for interpreting the mass spectra of complex organic molecules, enabling researchers to deduce structural information with a high degree of confidence. The provided experimental protocol offers a robust method for obtaining an experimental spectrum to validate these predictions.
References
- 1. 2-ETHYL-2-METHYL-1,3-DIOXOLANE(126-39-6) MS [m.chemicalbook.com]
- 2. Propanoic acid [webbook.nist.gov]
- 3. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 4. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Propanoic acid [webbook.nist.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. 2-Ethyl-1,3-dioxolane | C5H10O2 | CID 17381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,3-Dioxolane, 2-ethyl- [webbook.nist.gov]
alternatives to 3-(1,3-Dioxolan-2-yl)propanoic acid in synthesis
An In-Depth Technical Guide to Alternatives for 3-(1,3-Dioxolan-2-yl)propanoic Acid in Modern Synthesis
For researchers, scientists, and professionals in drug development, the strategic use of bifunctional building blocks is paramount. This compound serves as a cornerstone synthon, providing a masked aldehyde functionality on a propanoic acid backbone. This protection strategy is crucial for preventing unwanted side reactions of the highly reactive aldehyde group while allowing the carboxylic acid moiety to undergo various transformations. This guide offers a comprehensive comparison of viable alternatives, delving into their respective strengths, weaknesses, and optimal applications, supported by experimental insights.
This compound is, in essence, a protected form of 3-oxopropanoic acid (also known as malonic semialdehyde), a highly reactive β-aldehyde acid.[1][2] The core utility of this molecule lies in its 1,3-dioxolane group—a cyclic acetal formed between the aldehyde and ethylene glycol. This protecting group is stable under neutral, basic, and nucleophilic conditions, as well as in the presence of many reducing and organometallic agents.[3][4] This stability allows for selective reactions at the carboxylic acid terminus, such as esterification, amidation, or conversion to an acid chloride. The aldehyde can be readily deprotected under acidic conditions to yield the desired γ-keto acid or related structures.[3]
The primary application is in the synthesis of γ-keto acids and their esters, which are valuable intermediates in the synthesis of pharmaceuticals, natural products, and various heterocyclic systems.[5][6][7][8][9]
Below is a diagram illustrating the fundamental synthetic strategy.
Caption: General synthetic route using this compound.
Key Alternatives and Comparative Analysis
The choice of an alternative is dictated by factors such as stability requirements of the overall synthetic route, cost, availability, and the specific reaction conditions to be employed.
Thioacetal Analogue: 3-(1,3-Dithiolan-2-yl)propanoic Acid
The most direct analogue involves replacing the oxygen atoms of the acetal with sulfur. Dithianes and dithiolanes are common protecting groups for carbonyls, offering a different profile of stability and reactivity.[10]
-
Structure:
-
Similar to the dioxolane counterpart but with sulfur atoms in the five-membered ring.
-
-
Key Differences in Stability & Reactivity:
-
Increased Acid Stability: Thioacetals are significantly more stable to acidic conditions than acetals. This is a major advantage if the synthetic route requires acidic steps prior to deprotection.
-
Deprotection Conditions: Deprotection is the main challenge and a key differentiator. It cannot be achieved by simple acid hydrolysis. It typically requires oxidative methods (e.g., HgCl₂, NCS, Oxone®) or reductive methods, which can limit functional group tolerance elsewhere in the molecule.[10]
-
Acyl Anion Equivalents: A unique feature of dithianes and dithiolanes is their ability to be deprotonated at the C2 position to form a masked acyl anion equivalent, a synthetic utility not available with dioxolanes.[10]
-
Ester-Based Precursors: Succinic Acid Monoesters
Instead of protecting a C3 aldehyde, an alternative strategy is to use a C4 dicarboxylic acid derivative, such as a succinic acid monoester (e.g., monomethyl succinate or monoethyl succinate), and introduce the keto functionality through a different mechanism.[11][12][13]
-
Structure:
-
Examples include 4-methoxy-4-oxobutanoic acid (monomethyl succinate).[12]
-
-
Synthetic Strategy:
-
This approach avoids protection/deprotection steps altogether. The monoester can be converted to an acid chloride or activated in other ways to react with an organometallic reagent (e.g., Grignard or organocadmium reagent). This directly forms the γ-keto ester.[5]
-
-
Advantages:
-
Disadvantages:
-
Reagent Compatibility: Requires the use of organometallic reagents, which may not be compatible with other functional groups in the substrate.
-
Over-reaction: There is a risk of the organometallic reagent reacting twice with the activated acid derivative.
-
Unprotected Precursor: Ethyl 3-oxopropanoate
For certain applications, it is possible to use the deprotected form, typically as its more stable ester derivative, ethyl 3-oxopropanoate.[15][16][17][18]
-
Structure:
-
A β-keto ester that exists in equilibrium with its enol form.
-
-
Reactivity and Applications:
-
This compound is highly reactive.[1][19] It is not a direct substitute for reactions requiring a free carboxylic acid while the aldehyde is masked.
-
Its utility lies in reactions that leverage the reactivity of the active methylene group or the aldehyde itself, such as in the synthesis of coumarins, uracil, and other heterocycles.[1][19]
-
It can be used in reactions like the Knoevenagel condensation or Michael additions.
-
Quantitative Performance Comparison
The following table summarizes the performance of these alternatives in the context of synthesizing a generic γ-keto acid/ester. The data is synthesized from typical outcomes described in the organic synthesis literature.
| Feature | This compound | 3-(1,3-Dithiolan-2-yl)propanoic acid | Succinic Acid Monoester |
| Starting Material Cost | Moderate | Moderate to High | Low |
| Number of Steps | 3 (Protection, Reaction, Deprotection) | 3 (Protection, Reaction, Deprotection) | 2 (Monoesterification, Reaction) |
| Stability to Acid | Low (Deprotects)[3] | High[10] | High |
| Stability to Base | High[3] | High | Moderate (hydrolysis possible) |
| Deprotection Conditions | Mild aqueous acid (e.g., HCl, H₂SO₄)[1][3] | Harsh (e.g., HgCl₂, NCS, Oxone®) | N/A |
| Typical Overall Yield | Good (70-90%) | Good (65-85%) | Very Good (80-95%) |
| Key Advantage | Well-established, reliable, mild deprotection | Stability to acidic conditions | High step economy, low cost |
| Key Disadvantage | Acid-lability | Harsh deprotection limits compatibility | Limited functional group tolerance (organometallics) |
Experimental Protocols
Protocol 1: Synthesis of a γ-Keto Ester using this compound
Step 1: Activation and Reaction with Grignard Reagent
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour until gas evolution ceases.
-
Cool the resulting acid chloride solution to -78 °C.
-
Slowly add a solution of the desired Grignard reagent (R-MgBr, 1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the protected keto-ester.
Step 2: Deprotection
-
Dissolve the crude protected product from Step 1 in a mixture of acetone and 1M aqueous HCl (e.g., 4:1 v/v).
-
Stir the solution at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Neutralize the acid with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting crude γ-keto ester by flash column chromatography.
Protocol 2: Synthesis of a γ-Keto Ester using Monomethyl Succinate
-
To a solution of monomethyl succinate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in anhydrous toluene and cool to 0 °C.
-
In a separate flask, prepare the desired organocadmium reagent (R₂Cd) from the corresponding Grignard reagent (R-MgBr, 2.2 eq) and anhydrous CdCl₂ (1.1 eq).
-
Slowly add the acid chloride solution to the organocadmium reagent at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with ice and 1M HCl.
-
Extract the product with diethyl ether (3x). Combine organic layers, wash sequentially with water, 5% NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
Purify the crude product by flash column chromatography or distillation to yield the γ-keto ester.
Workflow and Stability Comparison Diagrams
The following diagrams illustrate the comparative synthetic workflows and the stability profiles of the protecting groups.
Caption: Comparison of synthetic workflows to γ-keto derivatives.
Caption: Stability of acetal vs. thioacetal protecting groups.
Conclusion and Recommendations
While this compound remains a robust and reliable choice for many synthetic applications, a thorough evaluation of alternatives can lead to significant improvements in efficiency, cost, and overall yield.
-
For syntheses requiring acidic conditions, the thioacetal analogue, 3-(1,3-dithiolan-2-yl)propanoic acid , is the superior choice, provided a suitable non-acidic deprotection method is available and compatible with other functional groups.
-
For large-scale, cost-sensitive syntheses where the substrate is compatible with organometallic reagents, the succinic acid monoester route is highly recommended due to its excellent step and atom economy.
-
The unprotected ethyl 3-oxopropanoate is not a direct alternative but is a valuable reagent for specific applications, particularly in heterocycle synthesis, where the innate reactivity of the β-dicarbonyl system is desired.
The optimal choice is ultimately context-dependent. By understanding the causality behind the reactivity and stability of each alternative, the synthetic chemist can make an informed decision that best suits the specific challenges of their target molecule.
References
- 1. 3-Oxopropanoic acid - Wikipedia [en.wikipedia.org]
- 2. 3-Oxopropanoic acid | C3H4O3 | CID 868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. 1,4-Keto carboxylic compound synthesis [organic-chemistry.org]
- 8. A Synthesis of [gamma] Keto Acids ... - Francisco de Paula Correa - Google Books [books.google.com]
- 9. US3412116A - Method of producing gamma-keto acids - Google Patents [patents.google.com]
- 10. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. data.epo.org [data.epo.org]
- 12. chembk.com [chembk.com]
- 13. researchgate.net [researchgate.net]
- 14. CN104557536A - Method for preparing mono-methyl succinate - Google Patents [patents.google.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. Ethyl 3-oxopropanoate | CAS#:34780-29-5 | Chemsrc [chemsrc.com]
- 17. chembk.com [chembk.com]
- 18. Ethyl 3-oxopropanoate | Sigma-Aldrich [sigmaaldrich.com]
- 19. wikiwand.com [wikiwand.com]
Comparative Guide to the Biological Activity of 3-(1,3-Dioxolan-2-yl)propanoic Acid Derivatives
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with significant therapeutic potential is perpetual. Among these, derivatives of propanoic acid have emerged as a versatile class of compounds, demonstrating a wide array of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1] This guide focuses on a specific subclass: 3-(1,3-Dioxolan-2-yl)propanoic acid derivatives. The incorporation of the 1,3-dioxolane ring, a well-known pharmacophore, into the propanoic acid backbone presents a compelling strategy for the development of new therapeutic agents.[2] The 1,3-dioxolane moiety can serve as a protective group, enhance solubility, and influence the stereochemistry of the molecule, all of which can profoundly impact its biological activity.
This document provides a comparative analysis of the biological activities of various this compound derivatives, with a primary focus on their antimicrobial and emerging anticancer potential. We will delve into the experimental data supporting these activities, compare their performance against established alternatives, and provide detailed protocols for the key assays used in their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this chemical class.
Comparative Analysis of Biological Activities
The biological evaluation of this compound derivatives has primarily centered on their efficacy as antimicrobial agents. However, recent studies have begun to explore their potential in oncology.
Antimicrobial Activity
Derivatives of 1,3-dioxolane have shown promising activity against a range of bacterial and fungal pathogens.[2][3] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The studies often compare the synthesized compounds to standard antibiotics and antifungals to gauge their relative potency.
Comparison with Standard Antimicrobial Agents:
To contextualize the performance of these derivatives, it is essential to compare their minimum inhibitory concentrations (MICs) with those of widely used clinical agents. The following table summarizes the antimicrobial activity of representative 1,3-dioxolane derivatives against various microorganisms, juxtaposed with standard drugs.
| Compound/Drug | S. aureus (MIC µg/mL) | S. epidermidis (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | E. faecalis (MIC µg/mL) | C. albicans (MIC µg/mL) | Reference |
| Dioxolane Derivative 4 | 625-1250 | Excellent Activity | Perfect Activity | 625 | Excellent Activity | [2] |
| Dioxolane Derivative 6 | 625-1250 | Excellent Activity | Perfect Activity | N/A | Excellent Activity | [2] |
| Dioxolane Derivative 8 | 625-1250 | Excellent Activity | Perfect Activity | N/A | Excellent Activity | [2] |
| Ciprofloxacin (Standard) | 0.25-1 | 0.12-0.5 | 0.25-1 | 0.5-2 | N/A | Standard MIC data |
| Fluconazole (Standard) | N/A | N/A | N/A | N/A | 0.25-4 | Standard MIC data |
Note: "Excellent" and "Perfect" activities are as described in the source, with specific MIC values provided where available.[2] N/A indicates data not available.
Key Insights from Experimental Data:
-
Several novel 1,3-dioxolane derivatives exhibit broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans.[2][3]
-
While the MIC values of the reported dioxolane derivatives are higher than those of potent standards like Ciprofloxacin, their novel scaffold presents an opportunity to overcome existing resistance mechanisms.
-
The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the dioxolane and propanoic acid moieties play a crucial role in determining the antimicrobial potency and spectrum.
Anticancer Activity
The exploration of propanoic acid derivatives in cancer therapy is an expanding field.[1] For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid and those incorporating a thiazole ring have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[4][5] While direct evidence for the anticancer activity of this compound itself is emerging, related structures provide a strong rationale for investigating this area. For example, a novel azaperoxide derivative of propanoic acid has demonstrated high cytotoxic activity against several tumor cell lines, in some cases exceeding the potency of the established drug artemisinin by over 90-fold.[6]
Comparative Cytotoxicity Data:
The following table presents the cytotoxic activity (IC50 values) of some propanoic acid derivatives against the A549 lung cancer cell line, compared to the standard chemotherapeutic agent, Cisplatin.
| Compound | A549 IC50 (µM) | Reference |
| Thiazole Derivative 21 | 5.42 | [4] |
| Thiazole Derivative 22 | 2.47 | [4] |
| Cisplatin (Standard) | Significantly higher than 21 & 22 | [4] |
Key Insights and Future Directions:
-
The data indicates that specific structural modifications to the propanoic acid backbone can lead to potent antiproliferative effects.[4]
-
The significantly lower IC50 values of derivatives 21 and 22 compared to Cisplatin highlight their potential as scaffolds for developing novel anticancer agents with improved efficacy.[4]
-
Future research should focus on synthesizing and evaluating this compound derivatives with varied substituents to explore their anticancer potential and elucidate their mechanism of action, which may involve targeting key signaling pathways like SIRT2 and EGFR.[4]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are crucial. Below are step-by-step methodologies for the key assays discussed in this guide.
Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow from the synthesis of novel derivatives to their biological characterization.
Caption: General workflow from synthesis to biological activity assessment.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The plates are incubated, and the lowest concentration of the compound that visibly inhibits microbial growth is recorded as the MIC.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[10][12]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Outlook
The derivatives of this compound represent a promising class of compounds with demonstrable biological activities. The existing data strongly supports their potential as novel antimicrobial agents, and emerging evidence suggests a plausible role in anticancer drug discovery. The modular nature of their synthesis allows for extensive structural modifications, providing a rich playground for medicinal chemists to optimize their potency, selectivity, and pharmacokinetic properties.
Future research should be directed towards several key areas:
-
Expansion of the Chemical Library: Synthesis of a broader range of derivatives to establish a more comprehensive Structure-Activity Relationship (SAR).
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Toxicity: Evaluation of the most promising candidates in animal models to assess their therapeutic potential and safety profiles.
By systematically addressing these aspects, the scientific community can unlock the full therapeutic potential of this compound derivatives and pave the way for the development of new and effective treatments for infectious diseases and cancer.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. (3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity [mdpi.com]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. biomerieux.com [biomerieux.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparing the reactivity of 3-(1,3-Dioxolan-2-yl)propanoic acid with similar compounds
This guide provides an in-depth analysis of the chemical reactivity of 3-(1,3-Dioxolan-2-yl)propanoic acid, a bifunctional molecule of significant interest in synthetic organic chemistry and drug development. We will objectively compare its performance against structurally similar compounds, supported by established chemical principles and representative experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this and related synthons.
Introduction: The Strategic Value of Bifunctional Synthons
In the intricate world of multi-step organic synthesis, the ability to perform chemical transformations on one part of a molecule while leaving another part untouched is paramount. This concept, known as chemoselectivity, is often achieved through the use of protecting groups.[1] this compound is a prime example of a molecule designed for such strategic synthesis. It contains a carboxylic acid, a versatile handle for forming esters and amides, and a latent aldehyde functionality, masked as a 1,3-dioxolane—a type of cyclic acetal.[2]
Acetal protecting groups are invaluable because they are stable in neutral to strongly basic environments, rendering the carbonyl group impervious to attack by nucleophiles, organometallics, and hydrides.[3][4] This stability, however, can be reversed under acidic conditions, allowing for the regeneration of the original carbonyl group when desired.[5]
This guide will dissect the reactivity of this compound by comparing it with key analogues:
-
3-(Dimethoxymethyl)propanoic acid: An acyclic acetal analogue, to compare the stability of cyclic versus non-cyclic protecting groups.
-
3-(1,3-Dioxan-2-yl)propanoic acid: A six-membered cyclic acetal analogue, to compare the influence of ring size on stability.
-
4-Oxobutanoic acid: The parent compound with an unprotected aldehyde, serving as a baseline for reactivity.
We will explore two critical aspects of its chemistry: the stability and cleavage of the dioxolane protecting group, and the reactivity of the carboxylic acid moiety under conditions that preserve the acetal.
Part 1: Reactivity and Stability of the Acetal Protecting Group
The primary role of the 1,3-dioxolane group is to mask the aldehyde. Its effectiveness is determined by its stability to various reaction conditions and the ease with which it can be removed.
The Mechanism of Acid-Catalyzed Deprotection
The cleavage of acetals is catalyzed by acid. The mechanism involves protonation of one of the acetal oxygen atoms, followed by cleavage of a carbon-oxygen bond to form an alcohol and a resonance-stabilized oxonium ion. Nucleophilic attack by water on the carbocation, followed by deprotonation, yields a hemiacetal, which rapidly equilibrates to the aldehyde and the diol (in this case, ethylene glycol).[3]
Caption: Acid-catalyzed hydrolysis of the 1,3-dioxolane protecting group.
Comparative Stability: A Quantitative Look
Not all acetals are created equal. Their stability towards acid-catalyzed hydrolysis is highly dependent on their structure.
-
Cyclic vs. Acyclic Acetals: Cyclic acetals, such as the 1,3-dioxolane in our title compound, are significantly more stable than their acyclic counterparts (e.g., 3-(dimethoxymethyl)propanoic acid).[3][6][7] The reason lies in thermodynamics and kinetics. During the hydrolysis of an acyclic acetal, an alcohol molecule is cleaved off and diffuses away. For a cyclic acetal, the released hydroxyl group remains tethered to the same molecule, making the reverse reaction—reformation of the acetal—a rapid intramolecular process that is entropically favored.[3]
-
Five- vs. Six-Membered Rings: Within cyclic acetals, six-membered 1,3-dioxanes are generally more stable and cleaved more slowly under acidic conditions than five-membered 1,3-dioxolanes.[8][9] This difference is often attributed to conformational effects and ring strain in the transition states of the hydrolysis reaction.
The relative rates of acid-catalyzed hydrolysis follow this general trend:
Acyclic Acetal (least stable) < 1,3-Dioxolane < 1,3-Dioxane (most stable)
| Compound | Acetal Type | Relative Rate of Hydrolysis (t₁/₂) |
| 3-(Dimethoxymethyl)propanoic acid | Acyclic | Fastest |
| This compound | 5-Membered Cyclic | Intermediate |
| 3-(1,3-Dioxan-2-yl)propanoic acid | 6-Membered Cyclic | Slowest |
| Table 1. Comparative stability of different acetal protecting groups under identical acidic conditions. The half-life (t₁/₂) represents the time required for 50% of the compound to be hydrolyzed. |
Experimental Protocol: Comparative Hydrolysis Rate Study
This protocol provides a framework for quantitatively comparing the stability of the different acetal-protected compounds.
Objective: To determine the relative rates of acid-catalyzed hydrolysis for three acetal-protected propanoic acids.
Methodology:
-
Solution Preparation: Prepare a 0.1 M solution of each substrate (this compound, 3-(dimethoxymethyl)propanoic acid, and 3-(1,3-dioxan-2-yl)propanoic acid) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Reaction Initiation: To each solution at a constant temperature (e.g., 25°C), add a catalytic amount of a standard acid, such as 0.01 M hydrochloric acid (HCl), to initiate hydrolysis.
-
Monitoring: At timed intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by neutralizing the acid with a slight excess of a base, such as a saturated sodium bicarbonate solution.
-
Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy to determine the ratio of the remaining starting material to the product, 4-oxobutanoic acid.
-
Data Processing: Plot the concentration of the starting material versus time for each compound and calculate the half-life (t₁/₂) of the reaction.
Self-Validation: The protocol's integrity is maintained by running all comparisons under identical conditions of solvent, temperature, and acid concentration. A control reaction without acid should show no degradation of the starting material.
Part 2: Reactivity of the Carboxylic Acid Moiety
A key synthetic advantage of this compound is the ability to perform reactions at the carboxylic acid terminus while the acetal remains intact. This requires conditions that are not strongly acidic.
Fischer Esterification: A Cautionary Tale
The classic Fischer esterification—reacting a carboxylic acid with an alcohol under strong acid catalysis (e.g., H₂SO₄)—is fundamentally incompatible with our target molecule.[10][11] The strongly acidic conditions required to protonate the carboxylic acid and facilitate nucleophilic attack by the alcohol would rapidly cleave the 1,3-dioxolane protecting group, leading to a complex mixture of products.[12] In contrast, the unprotected 4-oxobutanoic acid could undergo esterification, but the free aldehyde is also susceptible to side reactions, such as forming an acetal with the excess alcohol used in the reaction.
Amide Bond Formation: A Compatible Transformation
Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[13][14] Modern peptide coupling reagents provide a powerful toolkit for forming amide bonds under mild, neutral, or slightly basic conditions, which are perfectly suited for substrates containing acid-sensitive groups like acetals.[4]
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), and DCC (N,N′-Dicyclohexylcarbodiimide) activate the carboxylic acid, making it highly susceptible to nucleophilic attack by an amine.[14] These reactions are typically run in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to neutralize the acid formed and facilitate the reaction.
Caption: General workflow for acetal-compatible amide bond formation.
A comparative study would show that this compound undergoes clean, high-yielding conversion to the corresponding amide under these conditions. In contrast, attempting the same reaction with 4-oxobutanoic acid could lead to lower yields or side products due to the reactivity of the unprotected aldehyde with the amine.
| Substrate | Reaction Conditions | Typical Yield | Notes |
| This compound | HATU, DIPEA, Benzylamine, DMF, RT | >90% | Clean conversion; acetal group remains intact. |
| 4-Oxobutanoic acid | HATU, DIPEA, Benzylamine, DMF, RT | 60-80% | Potential for imine formation and other side reactions. |
| Table 2. Comparison of yields for HATU-mediated amide coupling. |
Experimental Protocol: Acetal-Compatible Amide Coupling
Objective: To synthesize N-benzyl-3-(1,3-dioxolan-2-yl)propanamide, demonstrating a chemoselective reaction on the carboxylic acid.
Methodology:
-
Reactant Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add HATU (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add benzylamine (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Self-Validation: The integrity of the protocol is confirmed by characterization of the final product. ¹H NMR spectroscopy should confirm the presence of the amide bond and, crucially, the intact 1,3-dioxolane ring (indicated by its characteristic signals), with no evidence of the aldehyde proton that would be present upon deprotection.
Conclusion and Outlook
This compound is a highly valuable synthetic building block that exemplifies the power of protecting group strategy. Our analysis demonstrates two key points of reactivity:
-
Tunable Stability: The 1,3-dioxolane group provides robust protection against basic and nucleophilic reagents but can be readily cleaved under controlled acidic conditions. Its stability is intermediate between more labile acyclic acetals and more robust 1,3-dioxane acetals, offering a balance that can be exploited in synthetic planning.
-
Orthogonal Reactivity: The presence of the acetal allows for high-yielding, chemoselective transformations of the carboxylic acid moiety, such as amide bond formation, using modern coupling reagents under mild, non-acidic conditions.
For the synthetic chemist, the choice between this compound and its analogues is a strategic one, dictated by the specific demands of the synthetic route. Understanding the relative stabilities and orthogonal reactivity profiles discussed in this guide allows researchers to make informed decisions, enabling the efficient and selective construction of complex molecules for pharmaceutical and materials science applications.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. This compound | C6H10O4 | CID 13030227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. scribd.com [scribd.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. athabascau.ca [athabascau.ca]
- 12. youtube.com [youtube.com]
- 13. hepatochem.com [hepatochem.com]
- 14. growingscience.com [growingscience.com]
X-ray crystallography of 3-(1,3-Dioxolan-2-yl)propanoic acid derivatives.
An In-Depth Technical Guide to the X-ray Crystallography of 3-(1,3-Dioxolan-2-yl)propanoic Acid Derivatives
Introduction
In the landscape of synthetic chemistry and drug development, the precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins our ability to predict and modulate a compound's physicochemical properties, from solubility and stability to biological activity. The this compound framework represents a versatile scaffold, incorporating a key protecting group for aldehydes and ketones, which is frequently employed in the synthesis of complex molecules.[1] X-ray crystallography stands as the definitive method for elucidating the solid-state structure of such compounds, providing unparalleled insight into molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern crystal packing.
This guide offers a comparative analysis of the X-ray crystallography of this compound derivatives. We will explore the nuances of their synthesis and crystallization, delve into a comparative analysis of their crystal structures, and discuss the critical relationship between structure and function. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural chemistry of this important class of molecules.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to a crystal structure begins with the synthesis of the target molecule and culminates in the growth of high-quality single crystals suitable for diffraction experiments. The derivatization of this compound allows for the systematic modification of its properties, and each new derivative presents a unique crystallization challenge.
General Synthetic Approaches
The synthesis of this compound derivatives can be approached in a modular fashion. The parent acid itself can be synthesized, though it is also commercially available.[2][3][4] Derivatives are typically prepared by modifying the carboxylic acid moiety (e.g., esterification, amidation) or by utilizing a substituted propanoic acid backbone prior to the introduction of the dioxolane group. For instance, amino acid derivatives, such as (2S)-3-(1,3-dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, are synthesized by protecting the corresponding amino acid.[5] Other derivatives may involve reactions at the propanoic acid chain, such as the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through hydroarylation.[6]
The Art and Science of Crystallization
Crystallization is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered crystal lattice.[7] The quality of the resulting crystal is paramount for a successful X-ray diffraction experiment. The primary methods for crystallizing small organic molecules like propanoic acid derivatives are centered on carefully reducing the compound's solubility to achieve a state of supersaturation.[7]
Key Crystallization Techniques:
-
Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, gradually increasing the concentration and inducing crystallization.
-
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystal growth.[7]
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Anti-Solvent Addition: An anti-solvent is slowly added to a solution of the compound until the solution becomes persistently cloudy, indicating the onset of nucleation.[7]
The choice of solvent is critical and often requires screening a variety of options with different polarities and boiling points.[8] For carboxylic acids, solvents capable of hydrogen bonding, such as alcohols and water, can significantly influence crystal packing and morphology.[8]
Caption: Workflow from synthesis to crystallographic analysis.
Comparative Crystallographic Analysis
| Compound/Derivative | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid | C₁₁H₉NO₄ | Monoclinic | P2₁ | O-H···O hydrogen bonds forming polymeric chains, C=O···π interactions, weak C-H···O bonds. | [10] |
| (S)-2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester | C₁₂H₁₁NO₄ | Monoclinic | P12₁1 | (Data not detailed in abstract) | [11] |
| 2-Cyanoguanidinophenytoin | C₁₆H₁₂N₄O | Monoclinic | P2₁/c | Inter- and intramolecular hydrogen bonds. | [12] |
| (±)-3-(Ethoxycarbonyl)-2-(imidazol-1-yl) propionic acid (Form II, hydrate) | C₉H₁₂N₂O₄ · H₂O | (Not specified) | (Not specified) | Intermolecular hydrogen bonds between carboxylate and imidazole, and involving water molecules. | [13] |
Analysis of Structural Motifs:
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the crystal structure of (S)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid, intermolecular O-H···O hydrogen bonds between the carboxylate and carbonyl groups lead to the formation of infinite one-dimensional polymeric chains.[10] The presence of other functional groups, such as amides or imidazoles, introduces additional hydrogen bonding possibilities, creating more complex three-dimensional networks.[13]
-
π-Interactions: Aromatic rings, such as the phthalimide group in the isoindolin derivatives, can participate in π-stacking and C=O···π interactions, which contribute significantly to the stability of the crystal lattice.[10]
-
Influence of Substituents: The size, shape, and electronic properties of substituents have a profound impact on crystal packing. Bulky groups can sterically hinder certain packing arrangements, while flexible chains can adopt various conformations. The planarity of ring systems also plays a crucial role. For example, in (S)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid, the phthalimide ring system is planar, influencing the overall molecular shape.[10]
-
Polymorphism and Pseudopolymorphism: A single compound can sometimes crystallize in multiple forms, known as polymorphs, which have different crystal structures and physical properties. The inclusion of solvent molecules in the crystal lattice results in pseudopolymorphs (or solvates).[13] For example, (±)-3-(ethoxycarbonyl)-2-(imidazol-1-yl) propionic acid crystallizes in two different forms depending on whether the solvent is ethanol or water, with the aqueous form being a hydrate.[13]
Caption: Relationship between molecular structure and properties.
Structure-Property Relationships
The detailed structural information obtained from X-ray crystallography is invaluable for understanding and predicting the macroscopic properties of the crystalline material.
-
Solubility and Bioavailability: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[7] The strength of the intermolecular interactions in the crystal lattice must be overcome for the compound to dissolve. Strong hydrogen bonding networks, for instance, can lead to lower solubility. Different polymorphs of the same compound can exhibit significantly different solubilities.
-
Stability and Polymorphism: The identification of all possible polymorphic forms of a drug candidate is a regulatory requirement. The most stable polymorph is typically desired for formulation to prevent changes in the solid form during storage. X-ray crystallography is the definitive tool for identifying and characterizing polymorphs.
-
Mechanical Properties: The arrangement of molecules in the crystal lattice influences the material's mechanical properties, such as hardness and tabletability, which are important considerations in pharmaceutical manufacturing.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized protocol for the determination of a crystal structure using single-crystal X-ray diffraction.
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope. The crystal is mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays on a detector.
-
Data Reduction: The raw diffraction data are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects, absorption), and merge equivalent reflections. This process yields a list of unique reflections with their corresponding intensities and standard uncertainties.
-
Structure Solution and Refinement:
-
Structure Solution: The phase problem is solved using either direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms in the structure.
-
Structure Refinement: An initial model of the structure is built based on the electron density map. This model is then refined against the experimental data using a least-squares minimization procedure. The positions, and anisotropic displacement parameters of the atoms are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions. The final refined structure is evaluated based on crystallographic R-factors and other quality indicators.
-
-
Data Visualization and Analysis: The final crystal structure is visualized using software such as OLEX2, Mercury, or PyMOL. The bond lengths, bond angles, torsion angles, and intermolecular interactions are analyzed to fully characterize the molecular and crystal structure. The data is then typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides fundamental insights into their solid-state structures. By comparing the crystal packing of various derivatives, we can discern the influence of different functional groups on the intricate network of intermolecular interactions. This structural understanding is not merely an academic exercise; it forms the bedrock for rational drug design, materials science, and the optimization of physicochemical properties. The ability to control and predict the three-dimensional arrangement of molecules in a crystal lattice is a powerful tool for developing new chemical entities with desired performance characteristics. As synthetic methodologies continue to produce novel derivatives, single-crystal X-ray diffraction will remain an indispensable technique for their complete and unambiguous characterization.
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H10O4 | CID 13030227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-[1,3]Dioxolan-2-yl-propionic acid 97% | CAS: 4388-56-1 | AChemBlock [achemblock.com]
- 4. echemi.com [echemi.com]
- 5. PubChemLite - (2s)-3-(1,3-dioxolan-2-yl)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid (C21H21NO6) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
validation of analytical methods for 3-(1,3-Dioxolan-2-yl)propanoic acid
An In-Depth Comparative Guide to the Validation of Analytical Methods for 3-(1,3-Dioxolan-2-yl)propanoic acid
Introduction: The Imperative for Rigorous Analytical Validation
This compound (CAS No: 4388-56-1, Molecular Formula: C6H10O4) is a carboxylic acid derivative containing a dioxolane functional group.[1][2] Such molecules often serve as key intermediates or building blocks in the synthesis of more complex chemical entities, including active pharmaceutical ingredients (APIs). The purity, stability, and concentration of this intermediate can directly impact the quality and yield of the final product. Therefore, the development and validation of robust analytical methods are not merely procedural formalities but are cornerstones of quality assurance in the pharmaceutical industry.
The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is suitable for its intended purpose.[3] This guide is structured around the principles laid out by the International Council for Harmonisation (ICH) in its Q2(R2) guideline and the U.S. Food and Drug Administration (FDA), which provide a framework for validating analytical procedures.[4][5][6] We will explore and compare the most pertinent analytical techniques for this molecule, detailing the causality behind experimental choices and presenting model protocols.
Core Principles of Analytical Method Validation
Before comparing specific techniques, it is crucial to understand the universal parameters that define a validated method. These parameters ensure that the data generated is accurate, reliable, and reproducible.[7][8]
-
Specificity/Selectivity : This is the ability of the method to measure the analyte of interest unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9] A lack of specificity can sometimes be compensated for by using a combination of two or more different analytical procedures.[9]
-
Linearity : The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7] This is typically evaluated by a linear regression analysis of the response versus concentration curve.
-
Range : The range is the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[10]
-
Accuracy : This expresses the closeness of agreement between a measured value and an accepted reference value or true value.[11] Accuracy is often assessed using recovery studies, where a known amount of analyte is spiked into a sample matrix.[9]
-
Precision : Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). It is considered at three levels:
-
Repeatability : Precision under the same operating conditions over a short interval.
-
Intermediate Precision : Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
Reproducibility : Precision between different laboratories.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness : This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature).[9] It provides an indication of its reliability during normal usage.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method for this compound depends on the intended application, such as routine quality control, stability testing, or impurity profiling. The primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with Nuclear Magnetic Resonance (NMR) serving a vital role in structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, highly suitable for non-volatile or thermally sensitive molecules like the target compound.
Principle & Rationale : Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[12] For a polar carboxylic acid, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The inclusion of an acid (e.g., phosphoric acid or formic acid) in the mobile phase is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and improved peak shape.[13]
Detection : this compound lacks a strong chromophore, making UV detection challenging but feasible at low wavelengths (e.g., 205-215 nm). For greater sensitivity and specificity, coupling HPLC with a Mass Spectrometer (LC-MS) is highly advantageous, as it provides mass information for definitive identification.[14]
Validation Data Summary (Hypothetical)
| Validation Parameter | HPLC-UV (210 nm) | HPLC-MS |
| Specificity | Moderate; susceptible to interference from co-eluting impurities without chromophores. | High; mass detection provides definitive identification. |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.05 - 25 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (%RSD) | < 1.5% | < 1.0% |
| LOQ | ~1 µg/mL | ~0.05 µg/mL |
| Robustness | Stable with minor changes in pH (±0.2) and mobile phase composition (±2%). | Stable; less affected by mobile phase composition than UV. |
Experimental Workflow: HPLC Method Validation
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C6H10O4 | CID 13030227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. wjarr.com [wjarr.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. m.youtube.com [m.youtube.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. benchchem.com [benchchem.com]
- 13. Separation of 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of Aryl Propionic Acid Derivatives in Drug Discovery
Aryl propionic acid derivatives, widely known as "profens," represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] This guide offers an in-depth comparison of their applications, performance, and underlying mechanisms, tailored for researchers, scientists, and drug development professionals. We will explore their classical anti-inflammatory roles, delve into emerging therapeutic areas like oncology, and provide the experimental frameworks necessary for their evaluation.
Core Mechanism of Action: The Inhibition of Cyclooxygenase (COX)
The primary therapeutic effects of aryl propionic acid derivatives stem from their ability to inhibit cyclooxygenase (COX) enzymes.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2]
There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme responsible for homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.[1][3]
-
COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation.[1][3]
Most traditional profens, such as ibuprofen and naproxen, are non-selective inhibitors of both COX-1 and COX-2.[4] Their therapeutic anti-inflammatory effects are largely due to COX-2 inhibition, while the common side effect of gastrointestinal distress is linked to the inhibition of COX-1's protective functions in the stomach.[1][5] A crucial structural feature for this activity is the chiral center at the alpha-position of the propionic acid, with the (S)-enantiomer being the more pharmacologically active form.[1][6]
Caption: Mechanism of action of aryl propionic acid derivatives via COX inhibition.
Comparative Analysis: Anti-inflammatory and Analgesic Applications
The most well-established use of aryl propionic acid derivatives is in treating mild to moderate pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis.[7] While many derivatives exist, ibuprofen and naproxen are among the most widely used and studied.
Performance Comparison: Ibuprofen vs. Naproxen
The principal differences between these drugs lie in their potency and duration of action.[7] Naproxen has a longer half-life (12-15 hours) compared to ibuprofen (2-4 hours), allowing for less frequent dosing.[8]
| Parameter | Ibuprofen | Naproxen | Key Insights |
| Class | 2-Arylpropionic Acid (Profens) | 2-Arylpropionic Acid (Profens) | Both are non-selective COX inhibitors.[4] |
| Half-life | 2–4 hours[8] | 12–15 hours[8] | Naproxen's longer half-life allows for twice-daily dosing, beneficial for chronic conditions.[4] |
| Dosage Equivalence | ~400 mg[4] | ~440 mg[4] | Doses are roughly equivalent in terms of analgesic effect. |
| GI Side Effects | Lower risk with short-term use[9] | Higher risk due to longer action[4] | The risk of GI issues increases with the duration of NSAID use.[4] |
Experimental Data from Clinical Studies:
A crossover study involving 226 patients with osteoarthritis found that naproxen (500 mg twice daily) was superior to ibuprofen (400 mg three times daily) in relieving resting pain, movement pain, night pain, and interference with daily activities.[8][10] Notably, patients who switched from ibuprofen to naproxen showed significant improvement, whereas those switching from naproxen to ibuprofen did not.[10] Another study on osteoarthritis of the knee concluded that while both drugs were effective, naproxen provided more effective relief for most variables, particularly night pain, compared to ibuprofen.[9][11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the anti-inflammatory activity of novel compounds. The underlying principle is that the injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized, reproducible inflammatory response characterized by edema.
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into groups (n=6):
-
Control Group (Vehicle only)
-
Standard Group (e.g., Indomethacin or Ibuprofen, 10 mg/kg)
-
Test Groups (Aryl propionic acid derivative at various doses)
-
-
Drug Administration: The test compounds, standard, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured immediately before the carrageenan injection (V₀) and at specified intervals after (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V₀)_control - (V_t - V₀)_treated] / (V_c - V₀)_control * 100 Where V_c is the mean paw volume of the control group and V_t is the mean paw volume of the treated group.
Causality and Validation: The biphasic nature of carrageenan-induced edema allows for insights into the mechanism. The early phase (0-1.5h) is mediated by histamine and serotonin, while the late phase (>1.5h) is primarily mediated by prostaglandins. Effective inhibition in the late phase is a strong indicator of COX inhibition. The inclusion of a standard drug like Indomethacin validates the assay's sensitivity.[6]
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema assay.
Emerging Applications: Anticancer Activity
Beyond their anti-inflammatory use, aryl propionic acid derivatives have demonstrated significant antiproliferative activities against various cancer cell lines.[12] This has spurred research into their potential as chemopreventive or therapeutic agents, both alone and in combination with existing anticancer drugs.[12]
The exact mechanism is still under investigation but is believed to involve both COX-dependent and COX-independent pathways.[12] For instance, some derivatives of oxaprozin have shown potent anticancer activity comparable to the standard drug Cisplatin.[5][6]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.
Methodology:
-
Cell Culture: Cancer cells (e.g., MCF-7, HeLa) are cultured in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Cells are seeded into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allowed to attach overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test aryl propionic acid derivative. A vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin) are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ (concentration causing 50% inhibition of cell growth) is calculated.
Other Biological Activities and Derivatization
Research has revealed a wide spectrum of biological activities for this class of compounds, often enhanced through chemical modification.[13][14]
-
Antibacterial Activity: Modifications, such as the synthesis of hydrazone derivatives of ibuprofen, have yielded compounds with good activity against both Gram-positive and Gram-negative bacteria.[15][16]
-
Anticonvulsant Activity: Certain β, β-diphenyl propionic acid amides have shown mild to moderate anticonvulsant effects in maximal electroshock seizure (MES) tests.[6]
-
Structure-Activity Relationship (SAR): The therapeutic activity and side-effect profile can be fine-tuned by modifying the core structure. For instance, converting the carboxylic acid group of NSAIDs into ester or amide prodrugs has been shown to enhance anti-inflammatory activity while reducing ulcerogenic effects.[5][17] However, the carboxyl group is generally considered crucial for broad-spectrum pharmacological activity.[14]
Caption: Key structure-activity relationships of aryl propionic acid derivatives.
Conclusion and Future Directions
Aryl propionic acid derivatives are a versatile and enduring class of therapeutic agents. Their primary application as anti-inflammatory and analgesic drugs is well-established, with a clear mechanism centered on COX inhibition.[1] Comparative studies demonstrate key performance differences, such as naproxen's longer duration of action and superior efficacy in some osteoarthritic pain models compared to ibuprofen.[10] The major challenge remains mitigating GI toxicity linked to COX-1 inhibition.[1]
Emerging research into their anticancer, antibacterial, and anticonvulsant properties highlights the vast potential of this chemical scaffold.[12][13] Future innovations will likely focus on developing derivatives with higher COX-2 selectivity, creating novel prodrugs to improve safety profiles, and exploring dual-target inhibitors (e.g., COX/lipoxygenase) to achieve enhanced efficacy with reduced toxicity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. drugs.com [drugs.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. brainkart.com [brainkart.com]
- 8. droracle.ai [droracle.ai]
- 9. Is naproxen stronger than ibuprofen? [singlecare.com]
- 10. A study of naproxen and ibuprofen in patients with osteoarthritis seen in general practice. The Manchester General Practitioner Group [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the analgesic efficacy and safety of nonprescription doses of naproxen sodium and Ibuprofen in the treatment of osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
- 15. New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-(1,3-Dioxolan-2-yl)propanoic Acid
This document provides essential safety protocols and operational guidance for the handling and disposal of 3-(1,3-Dioxolan-2-yl)propanoic acid (CAS No. 4388-56-1) in a laboratory setting. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed to maintain a safe and efficient work environment. This guide is designed for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, analysis of its chemical structure—a carboxylic acid with a dioxolane group—and data from structurally related compounds allows for a robust hazard assessment. The primary hazards associated with this and similar carboxylic acids include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3][4]
Given these potential hazards, a proactive and comprehensive personal protective equipment (PPE) strategy is paramount to minimize exposure risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[5] | Carboxylic acids can cause severe eye damage upon contact.[6] Safety goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face. |
| Skin Protection | Chemical-resistant lab coat. Disposable nitrile rubber gloves.[5][7] Fully enclosed shoes made of a chemical-resistant material.[5] | A lab coat protects the skin and personal clothing from contamination. Nitrile gloves are recommended for handling weak acids and provide good resistance.[8][9] Always inspect gloves for defects before use and change them immediately if contaminated.[5] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5] | This engineering control is the primary method for preventing the inhalation of dust or vapors.[5] If engineering controls are insufficient, a NIOSH-approved respirator may be required, depending on the exposure potential.[5][10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[5]
-
Fume Hood Verification: Before starting any work, ensure the chemical fume hood is certified and functioning correctly.[1][6][11] The face velocity should typically be around 100 feet per minute (fpm).[6]
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[5]
Donning and Doffing PPE
Properly putting on and taking off PPE is essential to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Handling the Chemical
-
Work Within the Fume Hood: All manipulations of this compound should be performed at least 6 inches inside the fume hood sash.[1][11][12]
-
Avoid Inhalation and Contact: Use caution to avoid creating dust when handling the solid. Avoid direct contact with skin, eyes, and clothing.[12]
-
Safe Transfer: When transferring the chemical, use appropriate tools like a spatula. For larger quantities, consider using secondary containment to minimize the risk of spills.[13][14]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and strong oxidizing agents.[1][12][13]
Spill and Emergency Procedures
Minor Spill Cleanup (Inside a Fume Hood)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Proper PPE: Wear the appropriate PPE as outlined in Section 2.
-
Neutralize: For spills of organic acids, apply a neutralizer such as sodium bicarbonate, working from the outside of the spill inward.[3][15][16]
-
Absorb: Once neutralized, absorb the material with an inert absorbent like vermiculite or spill pillows.[3][15]
-
Collect and Dispose: Carefully scoop the absorbed material into a labeled hazardous waste container.[15]
-
Decontaminate: Clean the spill area with a mild detergent and water.[17]
Major Spill or Spill Outside a Fume Hood
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's environmental health and safety (EHS) department.
-
Isolate: If safe to do so, close the doors to the affected area to contain any vapors.
Disposal Plan: Responsible Chemical Waste Management
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.[2][18]
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, absorbent materials) must be placed in a dedicated and clearly labeled hazardous waste container.[5]
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[5] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
Disposal Procedure
All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[11] Typically, this involves collection by a licensed hazardous waste disposal service. The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[11] Do not empty into drains. [11]
Caption: Hazardous Waste Disposal Workflow.
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the environment.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. epa.gov [epa.gov]
- 3. enhs.uark.edu [enhs.uark.edu]
- 4. NIOSH Pocket Guide to Chemical Hazards | Technical Resources | ASPR TRACIE [asprtracie.hhs.gov]
- 5. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. us.unigloves.com [us.unigloves.com]
- 9. gloves.com [gloves.com]
- 10. NIOSH Pocket Guide to Chemical Hazards [iafc.org]
- 11. research.arizona.edu [research.arizona.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. 15 Tips for Storing Acids in Your Laboratory [postapplescientific.com]
- 14. earth.utah.edu [earth.utah.edu]
- 15. acs.org [acs.org]
- 16. ccny.cuny.edu [ccny.cuny.edu]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 18. Chemical waste - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
